molecular formula C9H8ClNO3S B109610 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 66657-42-9

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B109610
CAS No.: 66657-42-9
M. Wt: 245.68 g/mol
InChI Key: ICRHXBNAKSHNRD-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO3S and its molecular weight is 245.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHXBNAKSHNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407032
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66657-42-9
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66657-42-9

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a reactive chemical intermediate that serves as a crucial building block in the synthesis of a variety of compounds, most notably sulfonamide derivatives. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 66657-42-9
Molecular Formula C₉H₈ClNO₃S
Molecular Weight 245.68 g/mol
Melting Point 209-212 °C (decomposes)
Appearance Solid
Storage Conditions Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[1]
Solubility Soluble in many organic solvents. Reacts with water.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the 2-oxo-1,2,3,4-tetrahydroquinoline core.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid

Principle: The tetrahydroquinoline core is sulfonated using concentrated sulfuric acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-oxo-1,2,3,4-tetrahydroquinoline.

  • Carefully add concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice with stirring.

  • The sulfonic acid derivative will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.

Synthesis of this compound

Principle: The sulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid from the previous step.

  • Add thionyl chloride (SOCl₂) in excess.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3 hours.[2]

  • Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Application in Drug Discovery: Activation of Pyruvate Kinase M2 (PKM2)

The this compound scaffold is a key component in the synthesis of potent activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy.

Derivatives, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as a significant chemotype for PKM2 activation.[3] These compounds promote the tetrameric form of PKM2, increasing its enzymatic activity. This enhanced activity alters the metabolic flux in cancer cells, leading to a reduction in the availability of glycolytic intermediates necessary for biosynthesis and cell proliferation.[1]

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules, such as derivatives of this compound, has a significant impact on cellular metabolism. The following diagram illustrates the simplified signaling pathway.

PKM2_Activation_Pathway PKM2_Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide PKM2_Dimer Inactive PKM2 Dimer PKM2_Activator->PKM2_Dimer Binds to PKM2_Tetramer Active PKM2 Tetramer PKM2_Dimer->PKM2_Tetramer Promotes Tetramerization Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Catalyzes Conversion Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PEP->PKM2_Tetramer Substrate Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PEP->Biosynthesis Diverted in Cancer Metabolic_Rewiring Metabolic Rewiring Pyruvate->Metabolic_Rewiring Increased Flux Cell_Proliferation Tumor Cell Proliferation Biosynthesis->Cell_Proliferation Metabolic_Rewiring->Cell_Proliferation Inhibition

Caption: Allosteric activation of PKM2 by sulfonamide derivatives.

Experimental Protocol: Synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Principle: A nucleophilic substitution reaction between this compound and a desired aniline or amine in the presence of a base.

Experimental Protocol:

  • Dissolve the desired aniline or amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow for Synthesis and Screening of PKM2 Activators

The following diagram outlines a typical workflow for the synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives and their subsequent screening for PKM2 activation.

HTS_Workflow Start Start: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonyl chloride Library_Synthesis Parallel Synthesis of Sulfonamide Library (with diverse anilines/amines) Start->Library_Synthesis Purification Purification and Characterization (LC-MS, NMR) Library_Synthesis->Purification Primary_Screen Primary High-Throughput Screen (e.g., LDH-coupled assay) Purification->Primary_Screen Hit_Confirmation Hit Confirmation and Dose-Response Analysis (EC50) Primary_Screen->Hit_Confirmation Secondary_Assay Secondary/Orthogonal Assays (e.g., ATP quantification) Hit_Confirmation->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, provides a step-by-step synthesis protocol, and outlines its application in the development of novel therapeutics, specifically as a precursor to activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.

Compound Profile

This compound is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry. Its structure combines a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold with a sulfonyl chloride functional group, making it an ideal starting material for the synthesis of a diverse range of sulfonamide derivatives.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 245.68 g/mol [1]
Molecular Formula C₉H₈ClNO₃S[1]
CAS Number 66657-42-9[1]
Melting Point 209-212 °C (decomposes)
Appearance Reported as a solid
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinolin-2-one. This involves an initial sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid. Subsequently, the sulfonyl chloride can be used to synthesize a library of sulfonamide compounds.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,2,3,4-tetrahydroquinolin-2-one.

  • Carefully add concentrated sulfuric acid (H₂SO₄) to the flask.

  • Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker of ice water with stirring.

  • The sulfonic acid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.

Synthesis of this compound

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid in thionyl chloride (SOCl₂).

  • Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

G cluster_0 Synthesis of this compound A 1,2,3,4-Tetrahydroquinolin-2-one B 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid A->B  H₂SO₄, 100°C, 4h C This compound B->C  SOCl₂, reflux, 3h

Synthetic pathway for the target compound.

Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Experimental Protocol:

  • Dissolve the desired aniline derivative (1.1 equivalents) in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using dichloromethane as a solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If using pyridine as a solvent, remove the pyridine under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described in the previous step.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

G cluster_1 Synthesis of Bioactive Sulfonamides D This compound F 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide D->F E Aniline Derivative E->F  Pyridine or  DCM, 0°C to rt

General workflow for sulfonamide synthesis.

Application in Drug Discovery: Targeting Pyruvate Kinase M2 (PKM2)

Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support rapid cell proliferation.

In cancer cells, PKM2 typically exists in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways. The activation of PKM2 by small molecules, such as the aforementioned sulfonamides, promotes the formation of the more active tetrameric form. This shift in equilibrium enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby redirecting metabolic flux back towards ATP production and away from anabolic pathways, which can inhibit cancer cell growth.

PKM2 Activation Signaling Pathway

The following diagram illustrates the simplified signaling pathway of PKM2 activation by small molecule activators derived from this compound.

G cluster_2 PKM2 Activation Pathway PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Tetramerization Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Biosynthesis Diverts glycolytic intermediates Pyruvate Pyruvate PKM2_tetramer->Pyruvate Enhances conversion Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide Activator->PKM2_dimer Allosteric Activation Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PEP->Pyruvate  PKM2 ATP ATP Production Pyruvate->ATP

PKM2 activation by small molecules.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules. Its straightforward preparation and high reactivity make it an important tool for medicinal chemists. The successful application of its derivatives as activators of PKM2 highlights the potential of this scaffold in the development of novel anti-cancer therapies. This guide provides the foundational knowledge for researchers to utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, is a privileged motif found in numerous biologically active molecules. The incorporation of a reactive sulfonyl chloride group at the 6-position makes it a versatile intermediate for the synthesis of a diverse range of sulfonamide derivatives, which are widely explored for various therapeutic applications. This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 66657-42-9[1]
Molecular Formula C₉H₈ClNO₃S[1]
Molecular Weight 245.68 g/mol [1]
Melting Point 209-212 °C (decomposes)[2]
Appearance White to off-white solid
Purity ≥95%[2]
Storage Store in a cool, dry place[2]

Synthesis and Purification

General Synthetic Workflow

A plausible synthetic route is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

SynthesisWorkflow Start 1,2,3,4-Tetrahydroquinolin-2-one Reaction Chlorosulfonation Start->Reaction Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 1,2,3,4-Tetrahydroquinolin-2-one

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinolin-2-one in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization, likely from a solvent such as ethanol or an ethanol-water mixture.

General Recrystallization Workflow:

RecrystallizationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Filter and Wash Crystals->Filter Pure Pure Crystals Filter->Pure

Caption: General workflow for purification by recrystallization.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, and the methylene protons of the tetrahydroquinoline ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydroquinoline core.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, and the S=O stretches of the sulfonyl chloride group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Significance and Signaling Pathways

The biological activity of this compound itself has not been extensively reported. However, its sulfonamide derivatives have shown significant potential as modulators of key biological targets. Notably, the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has been identified as an activator of the M2 isoform of pyruvate kinase (PKM2).[3][4][5]

PKM2 is a key enzyme in the glycolytic pathway and is a critical regulator of cancer cell metabolism. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation (the Warburg effect).[6][7][8] Small molecule activators of PKM2 can promote the formation of its more active tetrameric form, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which can inhibit tumor growth.[6][7][8]

The PKM2 Signaling Pathway in Cancer

The activation of PKM2 by compounds derived from this compound would likely interfere with the metabolic reprogramming that is characteristic of cancer cells. The following diagram illustrates the central role of PKM2 in cancer metabolism and the potential point of intervention for activators.

PKM2_Pathway cluster_Glycolysis Glycolysis cluster_Cancer_Metabolism Cancer Cell Metabolism Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity TCA TCA Cycle (Energy Production) Pyruvate->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids, Lipids) PKM2_dimer->Biosynthesis Glycolytic intermediates shunted to Lactate Lactate PKM2_dimer->Lactate PKM2_tetramer->Pyruvate Activator 2-Oxo-1,2,3,4-tetrahydroquinoline -6-sulfonamide Derivatives Activator->PKM2_tetramer Promotes formation

Caption: The role of PKM2 in cancer metabolism and the mode of action for PKM2 activators.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have shown promise as activators of PKM2, a key target in cancer therapy. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development. This technical guide provides a foundational understanding of its properties and significance to aid researchers in this endeavor.

References

Synthesis of Quinoline-Based Sulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of quinoline-based sulfonyl chlorides. These compounds are pivotal intermediates in the development of a wide range of biologically active molecules, particularly sulfonamides, which are of significant interest in medicinal chemistry. This guide details the primary synthetic routes, presents quantitative data for key reactions, and offers detailed experimental protocols.

Introduction to Quinoline-Based Sulfonyl Chlorides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto this scaffold provides a reactive handle for the synthesis of diverse derivatives, most notably sulfonamides. Quinoline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of the quinoline-based sulfonyl chloride is, therefore, a critical first step in the exploration of this chemical space.

The primary methods for the synthesis of quinoline-based sulfonyl chlorides involve the direct chlorosulfonation of the quinoline ring or the conversion of a pre-existing sulfonic acid to the corresponding sulfonyl chloride. The choice of method often depends on the substitution pattern of the quinoline starting material and the desired regioselectivity of the sulfonyl chloride group.

Key Synthetic Methodologies

The two predominant approaches for the synthesis of quinoline-based sulfonyl chlorides are direct chlorosulfonation and a two-step procedure involving the initial formation of a sulfonic acid followed by chlorination.

Direct Chlorosulfonation (One-Step Method)

Direct chlorosulfonation is a widely employed method that utilizes chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group onto the quinoline ring in a single step. This electrophilic aromatic substitution reaction is typically performed at or below room temperature. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the quinoline ring. Electron-rich quinolines tend to undergo sulfonation more readily than electron-deficient ones.

Two-Step Method via Sulfonic Acid Intermediate

An alternative approach involves the initial sulfonation of the quinoline ring to form a quinoline sulfonic acid. This intermediate is then isolated and subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride. This two-step method can be advantageous when the direct chlorosulfonation is sluggish or results in a mixture of products.

Quantitative Data on Synthesis

The following tables summarize the available quantitative data for the synthesis of various quinoline-based sulfonyl chlorides.

Starting MaterialProductReagentsReaction ConditionsYield (%)Reference
QuinolineQuinoline-8-sulfonyl chloride1. Chlorosulfonic acid 2. Thionyl chloride1. 100-160 °C 2. 50-80 °CHigh Purity[1]
8-Hydroxyquinoline8-Hydroxyquinoline-5-sulfonyl chlorideChlorosulfonic acidRoom temperature, 24 hNot specified[2]
Quinoline N-oxide2-Tosylquinolinep-Toluenesulfonyl chloride, CS₂, Et₂NHRoom temperature, 15-30 min55-67[3]
3-Methylquinoline N-oxide3-Methyl-2-tosylquinolinep-Toluenesulfonyl chloride, CS₂, Et₂NHRoom temperature, 15-30 min72[3]
4-Chloroquinoline N-oxide4-Chloro-2-tosylquinolinep-Toluenesulfonyl chloride, CS₂, Et₂NHRoom temperature, 15-30 min69[3]
6-Isopropylquinoline N-oxide6-Isopropyl-2-tosylquinolinep-Toluenesulfonyl chloride, CS₂, Et₂NHRoom temperature, 15-30 min73[3]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride[2]

Reagents and Equipment:

  • 8-Hydroxyquinoline

  • Chlorosulfonic acid

  • Ice bath

  • Round-bottom flask with a stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 8-hydroxyquinoline (1.0 eq) in a round-bottom flask and cool it in an ice bath.

  • Slowly add chlorosulfonic acid (5.0 eq) dropwise to the flask with constant stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 8-hydroxyquinoline-5-sulfonyl chloride.

  • Further purification can be achieved by recrystallization if necessary.

Synthesis of Quinoline-8-sulfonyl Chloride[1]

Reagents and Equipment:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dimethylformamide (optional)

  • Heating mantle with temperature control

  • Round-bottom flask with a reflux condenser and stirrer

  • Ice water

Procedure:

  • React quinoline with 5 to 8 molar equivalents of chlorosulfonic acid at a temperature between 100 °C and 160 °C until the quinoline is substantially consumed, forming a mixture of quinoline sulfonic acid and quinoline chlorosulfonated product.

  • To this mixture, add 1 to 10 molar equivalents of thionyl chloride (relative to the sulfonic acid content), optionally in the presence of dimethylformamide.

  • Heat the reaction mixture to a temperature between 50 °C and 80 °C for 1 to 10 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the quinoline-8-sulfonyl chloride.

  • Isolate the solid product by filtration and wash it with cold water.

  • The product can be further purified by recrystallization.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of quinoline-based sulfonyl chlorides and their subsequent conversion to sulfonamides.

G cluster_one_step One-Step Chlorosulfonation cluster_two_step Two-Step Synthesis cluster_application Application Quinoline Quinoline Derivative Chlorosulfonation Chlorosulfonic Acid (ClSO3H) Quinoline->Chlorosulfonation Electrophilic Aromatic Substitution SulfonylChloride1 Quinoline Sulfonyl Chloride Chlorosulfonation->SulfonylChloride1 Quinoline2 Quinoline Derivative Sulfonation Sulfonating Agent (e.g., fuming H2SO4) Quinoline2->Sulfonation SulfonicAcid Quinoline Sulfonic Acid Sulfonation->SulfonicAcid Chlorination Chlorinating Agent (e.g., SOCl2, PCl5) SulfonicAcid->Chlorination SulfonylChloride2 Quinoline Sulfonyl Chloride Chlorination->SulfonylChloride2 SulfonylChloride_input Quinoline Sulfonyl Chloride Amine Primary/Secondary Amine SulfonylChloride_input->Amine Nucleophilic Acyl Substitution Sulfonamide Quinoline Sulfonamide Amine->Sulfonamide

Caption: General workflows for the synthesis of quinoline-based sulfonyl chlorides.

G Start Start: Quinoline Derivative Chlorosulfonation Chlorosulfonation (One-Step or Two-Step) Start->Chlorosulfonation SulfonylChloride Quinoline Sulfonyl Chloride (Key Intermediate) Chlorosulfonation->SulfonylChloride ReactionWithAmine Reaction with Amine SulfonylChloride->ReactionWithAmine Sulfonamide Quinoline Sulfonamide (Biologically Active Compound) ReactionWithAmine->Sulfonamide Purification Purification and Characterization Sulfonamide->Purification FinalProduct Final Product for Drug Development Studies Purification->FinalProduct

Caption: Logical workflow from starting material to final drug development candidate.

Conclusion

The synthesis of quinoline-based sulfonyl chlorides is a fundamental process in the development of novel therapeutic agents. The choice between direct chlorosulfonation and a two-step approach via a sulfonic acid intermediate allows for flexibility in synthesizing a wide range of derivatives. This guide provides researchers and drug development professionals with the necessary technical information, including quantitative data and detailed experimental protocols, to effectively synthesize these valuable intermediates. The provided workflows offer a clear visual representation of the synthetic pathways, aiding in the planning and execution of these important chemical transformations.

References

A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in the Development of Pyruvate Kinase M2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of potent small molecule activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer therapy. This document details the compound's chemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its application in the preparation of biologically active 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. Furthermore, it visualizes the relevant synthetic workflow and the targeted biological signaling pathway using detailed diagrams.

Introduction

This compound, with the IUPAC name This compound , is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structure combines a tetrahydroquinoline core with a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of a variety of sulfonamide derivatives.

Notably, this compound serves as a crucial precursor for a class of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides that have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it typically exists in a less active dimeric form, promoting anabolic metabolism and tumor growth.[1][3] Small molecule activators that stabilize the more active tetrameric form of PKM2 can shift cancer cell metabolism away from biosynthesis and towards catabolism, representing a novel therapeutic strategy.[3][5]

This guide provides an in-depth resource for researchers working on the synthesis and evaluation of PKM2 activators and other compounds derived from this versatile intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 1,2,3,4-Tetrahydro-2-oxo-6-quinolinesulfonyl chloride, 6-(chlorosulfonyl)-3,4-dihydroquinolin-2(1H)-one
CAS Number 66657-42-9
Molecular Formula C₉H₈ClNO₃S
Molecular Weight 245.68 g/mol
Melting Point 209-212 °C (decomposes)
Appearance Solid
Storage Conditions Store in a cool, dry place under an inert atmosphere.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to biologically active sulfonamides.

Synthesis of this compound

The synthesis of the title compound involves a two-step process starting from 3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

A general method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core involves the cyclization of appropriate precursors. Various synthetic routes have been described in the literature.[6]

Step 2: Chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one

To be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of chlorosulfonic acid (5.0 equivalents) at 0 °C, add 3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford this compound.

Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

The following is a general procedure for the synthesis of the target sulfonamides, as adapted from the literature.[1]

  • To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add the desired aniline (1.1 equivalents).

  • Add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow A 3,4-Dihydroquinolin-2(1H)-one B This compound A->B Chlorosulfonic Acid D 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide B->D C Aniline Derivative C->D Base (e.g., Triethylamine) G cluster_pathway PKM2 Activation Pathway PKM2_dimer Inactive PKM2 Dimer (Promotes Anabolic Metabolism) PKM2_tetramer Active PKM2 Tetramer (Promotes Glycolysis) PKM2_dimer->PKM2_tetramer Activation Anabolic_Metabolism Anabolic Metabolism (e.g., Serine Biosynthesis) PKM2_dimer->Anabolic_Metabolism Glycolysis Glycolysis PKM2_tetramer->Glycolysis Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide Activator->PKM2_dimer Inhibition_of_Proliferation Inhibition of Proliferation Glycolysis->Inhibition_of_Proliferation Cancer_Cell_Proliferation Cancer Cell Proliferation Anabolic_Metabolism->Cancer_Cell_Proliferation

References

stability and storage conditions for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 66657-42-9). Due to its reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical compounds.

Compound Overview

This compound is a key synthetic intermediate. The presence of the highly reactive sulfonyl chloride group allows for its use in the straightforward synthesis of a diverse range of sulfonamide derivatives. This has made it a valuable building block in medicinal chemistry, for instance, in the development of pyruvate kinase M2 (PKM2) activators, which are of interest in cancer metabolism research. Given its high reactivity, understanding its stability profile is paramount for its effective use.

Stability Profile and Degradation Pathways

The primary factor governing the stability of this compound is the electrophilicity of the sulfonyl chloride moiety, which makes it susceptible to nucleophilic attack, particularly by water.

Key Instability Factors:
  • Moisture/Hydrolysis: This is the most significant cause of degradation. The compound is moisture-sensitive and will readily hydrolyze to the corresponding 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid. This reaction is often rapid, especially in the presence of ambient humidity.

  • Corrosivity: The compound is corrosive to metals. Water hydrolyzes the material, liberating acidic gas which can generate flammable hydrogen gas in contact with metal surfaces[1]. Therefore, storage in metal containers is not recommended[1].

The primary degradation pathway via hydrolysis is illustrated below.

Compound This compound Product 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid Compound->Product Hydrolysis Water H₂O (Moisture) Water->Product HCl HCl (Hydrochloric Acid)

Figure 1: Primary degradation pathway of the title compound.
Recommended Storage and Handling

To maintain the quality and reactivity of this compound, strict adherence to appropriate storage and handling conditions is essential. The following table summarizes the recommended practices based on available safety data sheets and supplier information.

ParameterRecommendationRationale
Temperature 2 - 8 °C[1][2]To minimize thermal degradation and slow down potential hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[1][2]To exclude atmospheric moisture and oxygen, preventing hydrolysis.
Container Tightly closed, corrosive-resistant container with a resistant inner liner[1]. Avoid metal containers[1].To prevent moisture ingress and corrosion. The compound is corrosive to metals[1].
Handling Handle under nitrogen, protect from moisture[1]. Use in a well-ventilated area or under a fume hood.To prevent exposure to atmospheric moisture and ensure operator safety from respiratory irritation[1].
Incompatibilities Water, strong oxidizing agents, strong acids.To prevent rapid decomposition and potentially hazardous reactions.

Experimental Protocol: Stability Assessment

While specific quantitative stability studies for this compound are not publicly available, a general protocol for assessing its stability can be designed based on standard pharmaceutical industry practices. This protocol aims to evaluate the impact of temperature and humidity on the compound's purity over time.

Objective

To determine the degradation profile of this compound under accelerated and long-term storage conditions and to identify the primary degradation product.

Materials and Equipment
  • This compound (high purity)

  • Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Inert gas (Nitrogen or Argon)

  • Type I glass vials with Teflon-lined caps

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the stability testing process is outlined below.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_report Reporting start Receive & Characterize Initial Sample (T=0) prep Aliquot into Vials under Inert Gas start->prep long_term 2-8°C (Control) prep->long_term Place in Stability Chambers accelerated 40°C / 75% RH prep->accelerated Place in Stability Chambers intermediate 25°C / 60% RH prep->intermediate Place in Stability Chambers pull Pull Samples at Predetermined Intervals long_term->pull accelerated->pull intermediate->pull hplc Analyze via Stability-Indicating HPLC pull->hplc data Quantify Purity & Degradation Products hplc->data report Compile Data & Determine Degradation Rate data->report

Figure 2: Experimental workflow for stability testing.
Methodology

  • Initial Analysis (T=0): A sample of the compound is analyzed immediately upon receipt to establish its initial purity and impurity profile. This serves as the baseline.

  • Sample Preparation: Aliquot approximately 10-20 mg of the compound into multiple glass vials. Purge each vial with nitrogen or argon before sealing tightly.

  • Storage: Place the prepared vials into the stability chambers set at the desired conditions (e.g., 2-8°C as control, 25°C/60% RH for long-term, and 40°C/75% RH for accelerated stability).

  • Time Points: Pull samples from each storage condition at predetermined intervals (e.g., T=0, 1, 3, 6, and 12 months for long-term; T=0, 1, 2, 3, and 6 months for accelerated).

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its primary degradant (the sulfonic acid).

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL

    • Prepare samples for analysis by accurately weighing and dissolving them in a suitable anhydrous solvent (like acetonitrile) to a known concentration.

  • Data Analysis: At each time point, calculate the purity of the compound as a percentage of the peak area. Identify and quantify any degradation products. Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

Application in Synthesis: A Workflow

The primary utility of this compound is as a reactant for creating sulfonamides. The following diagram illustrates a typical workflow for its use in generating a library of compounds for screening.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification sulfonyl_chloride This compound reaction_step Sulfonamide Coupling (Anhydrous Solvent + Base) sulfonyl_chloride->reaction_step amine_library Amine Library (R-NH₂) amine_library->reaction_step crude_product Crude Sulfonamide Library reaction_step->crude_product purification Purification (e.g., Chromatography) crude_product->purification final_library Pure Sulfonamide Library purification->final_library

Figure 3: General workflow for sulfonamide library synthesis.

Conclusion

This compound is a highly reactive and valuable intermediate in drug discovery. Its stability is critically dependent on the exclusion of moisture and storage at refrigerated temperatures (2-8°C) under an inert atmosphere. The principal degradation pathway is hydrolysis to the corresponding sulfonic acid. Researchers and drug development professionals must employ stringent anhydrous handling techniques and appropriate storage conditions to ensure the compound's integrity and achieve successful outcomes in their synthetic endeavors.

References

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9). Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this document synthesizes available data from supplier information and scientific literature on the target compound and structurally related sulfonyl chlorides and tetrahydroquinolines to provide a thorough safety profile. This guide is intended for use in research and development settings by qualified individuals.

Chemical and Physical Properties

This compound is a reactive chemical intermediate.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 66657-42-9[2][3][4][5][6]
Molecular Formula C₉H₈ClNO₃S[2][3][4][6]
Molecular Weight 245.68 g/mol [2][3][6]
Melting Point 209-212 °C (decomposes)[4]
Appearance Not explicitly stated, likely a solidInferred from high melting point
Purity ≥97% to ≥99%[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2][3]

Hazard Identification and Precautionary Measures

General Precautionary Statements:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][8]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician.[7]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling and Storage Protocol

Due to its reactive nature, this compound requires careful handling in a controlled laboratory environment.

Protocol:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood with good ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Dispensing: Use a spatula or powder funnel to transfer the solid material, minimizing dust generation.

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator at 2-8°C.[2][3]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.

G cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_spill Spill Response Store at 2-8°C Store at 2-8°C Inert Atmosphere Inert Atmosphere Store at 2-8°C->Inert Atmosphere Tightly Sealed Container Tightly Sealed Container Inert Atmosphere->Tightly Sealed Container Fume Hood Fume Hood PPE PPE Fume Hood->PPE Minimize Dust Minimize Dust PPE->Minimize Dust Evacuate Area Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Absorb Spill Absorb Spill Wear PPE->Absorb Spill Dispose Properly Dispose Properly Absorb Spill->Dispose Properly

General workflow for safe handling and storage.
Experimental Protocol for Sulfonamide Synthesis

This compound is primarily used as a precursor for the synthesis of sulfonamides. The following is a general protocol for the reaction of a sulfonyl chloride with an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with standard aqueous workup and purification by chromatography or recrystallization.

G Start Start Dissolve Amine and Base Dissolve Amine and Base Start->Dissolve Amine and Base Cool to 0°C Cool to 0°C Dissolve Amine and Base->Cool to 0°C Add Sulfonyl Chloride Dropwise Add Sulfonyl Chloride Dropwise Cool to 0°C->Add Sulfonyl Chloride Dropwise Dissolve Sulfonyl Chloride Dissolve Sulfonyl Chloride Dissolve Sulfonyl Chloride->Add Sulfonyl Chloride Dropwise Warm to RT and Stir Warm to RT and Stir Add Sulfonyl Chloride Dropwise->Warm to RT and Stir Monitor by TLC Monitor by TLC Warm to RT and Stir->Monitor by TLC Workup and Purify Workup and Purify Monitor by TLC->Workup and Purify End End Workup and Purify->End

Workflow for sulfonamide synthesis.

Biological Activity and Signaling Pathways

Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[1][9] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect.

The activation of PKM2 by these compounds can shift cancer cell metabolism away from anabolic pathways that support proliferation. The PI3K/mTOR signaling pathway is known to upregulate PKM2 expression through HIF1α-mediated transcription.[10]

G Insulin Insulin PI3K/mTOR Pathway PI3K/mTOR Pathway Insulin->PI3K/mTOR Pathway activates HIF1α HIF1α PI3K/mTOR Pathway->HIF1α activates PKM Gene Transcription PKM Gene Transcription HIF1α->PKM Gene Transcription promotes PKM2 Expression PKM2 Expression PKM Gene Transcription->PKM2 Expression PKM2 Activation PKM2 Activation PKM2 Expression->PKM2 Activation 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide->PKM2 Activation activates Metabolic Shift Metabolic Shift PKM2 Activation->Metabolic Shift

Simplified PKM2 activation pathway.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet. The information provided is based on available data for the specified chemical and related compounds and should be used by trained professionals in a research setting. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Navigating the Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing insights into its behavior in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 66657-42-9[1][2]
Molecular Formula C₉H₈ClNO₃S[1][2]
Molecular Weight 245.68 g/mol [1]
Melting Point 209-212 °C (decomposition)[2]
Appearance Reported as a solid; specific color not consistently cited.
Storage Recommended storage is under inert gas (nitrogen or Argon) at 2-8°C.[1]

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of quinoline derivatives and sulfonyl chlorides, a qualitative assessment can be inferred.

Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents.[3][4] This is attributed to their heterocyclic aromatic nature. It is anticipated that this compound would be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in ethers like tetrahydrofuran (THF) and esters such as ethyl acetate is also expected to be significant.

Care should be taken with protic solvents, such as alcohols (e.g., methanol, ethanol) and water. The sulfonyl chloride functional group is susceptible to solvolysis (hydrolysis in the case of water) to form the corresponding sulfonic acid.[5][6] While this reactivity can be exploited in certain synthetic procedures, it is a critical consideration when selecting a solvent for storage or for reactions where the integrity of the sulfonyl chloride is required. The low solubility of some aryl sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, leading to their precipitation from aqueous reaction mixtures.[5][6]

Table of Expected Qualitative Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Polar Aprotic DMF, DMSO, AcetonitrileLikely SolubleGood for reactions and analysis.
Chlorinated Dichloromethane, ChloroformLikely SolubleCommon solvents for organic synthesis.
Ethers Tetrahydrofuran (THF), Diethyl etherLikely SolubleGenerally good solvents for similar compounds.
Esters Ethyl AcetateLikely SolubleUseful for extraction and chromatography.
Aromatic Hydrocarbons Toluene, BenzeneModerately to Sparingly SolubleSolubility may be lower than in more polar solvents.
Alcohols (Protic) Methanol, EthanolSoluble, but ReactiveWill likely undergo solvolysis over time.
Water (Protic) WaterSparingly Soluble to InsolubleProne to hydrolysis.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

4.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a series of calibration standards.

    • Analyze the standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the established analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Workflow and Visualization

The logical progression of determining the solubility of this compound is depicted in the following workflow diagram.

G Workflow for Solubility Determination of this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting A Select High-Purity Compound and Anhydrous Solvents B Develop & Validate Analytical Method (e.g., HPLC-UV) A->B C Prepare Calibration Standards B->C D Generate Calibration Curve C->D I Analyze Diluted Sample D->I Use for Quantification E Add Excess Solid to Solvent (Shake-Flask Method) F Equilibrate at Constant Temperature (24-48h) E->F G Sample and Filter Supernatant F->G H Dilute Saturated Solution G->H H->I J Calculate Solubility from Calibration Curve I->J K Report Solubility (e.g., in mg/mL or mol/L) J->K

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers. By understanding the expected qualitative solubility and employing the detailed experimental protocol, scientists can effectively determine the solubility of this important synthetic intermediate in relevant organic solvents. This knowledge is crucial for the advancement of synthetic methodologies and the efficient development of new chemical entities. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.

References

An In-depth Technical Guide to the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics. The core focus of this document is to delineate the key precursors, provide a comprehensive experimental protocol for its synthesis, and present relevant quantitative data to aid in research and development.

Core Precursors and Synthetic Strategy

The primary and most direct precursor for the synthesis of this compound is 3,4-dihydro-2(1H)-quinolinone , also known as 2-oxo-1,2,3,4-tetrahydroquinoline. This readily available starting material serves as the foundational scaffold upon which the sulfonyl chloride functional group is introduced.

The key synthetic transformation is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction . This reaction involves the treatment of the 3,4-dihydro-2(1H)-quinolinone core with a strong sulfonating agent, typically chlorosulfonic acid (ClSO₃H). The electron-donating nature of the lactam nitrogen in the tetrahydroquinoline ring directs the substitution primarily to the para position (position 6) of the benzene ring, leading to the desired product.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized methodology based on established chemical principles for chlorosulfonation of aromatic compounds.

Materials:

  • 3,4-dihydro-2(1H)-quinolinone

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane.

  • Cooling: The flask is cooled to 0°C using an ice bath.

  • Addition of Starting Material: 3,4-dihydro-2(1H)-quinolinone is added to the cooled dichloromethane and stirred until fully dissolved or a fine suspension is formed.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 2-5 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at 0-5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed with extreme care.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for a specified period (e.g., 1-3 hours) and then allowed to warm to room temperature, with stirring continued for an additional period (e.g., 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a large beaker to accommodate any potential effervescence.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2-3 times).

  • Washing: The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Molecular Formula C₉H₈ClNO₃S[1][2]
Molecular Weight 245.68 g/mol [1]
CAS Number 66657-42-9[1][2]
Typical Yield 60-85%General synthetic knowledge
Appearance White to off-white solidGeneral synthetic knowledge
Purity >95% (after purification)General synthetic knowledge

Logical Workflow of the Synthesis

The synthesis of this compound follows a clear and logical progression from the starting material to the final product. This workflow is visualized in the diagram below.

Synthesis_Workflow precursor 3,4-Dihydro-2(1H)-quinolinone process Chlorosulfonation precursor->process reagent Chlorosulfonic Acid (ClSO3H) reagent->process product This compound process->product

Synthetic pathway for this compound.

Application in Drug Discovery: A Precursor to Bioactive Molecules

This compound is a versatile intermediate, primarily utilized for the synthesis of a wide array of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with various amines, anilines, and other nitrogen-containing nucleophiles.

This synthetic flexibility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Notably, derivatives of this scaffold have been investigated as potent activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism research.[3] The general reaction to form these bioactive sulfonamides is depicted below.

Derivatization_Pathway start This compound reaction Nucleophilic Substitution start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction product 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide Derivative reaction->product

General derivatization of the target compound to form sulfonamides.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, mastering the synthesis of this key precursor opens avenues to explore novel chemical entities with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides from 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biologically active sulfonamides utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a key intermediate. The resulting compounds, bearing the privileged tetrahydroquinoline scaffold, have shown significant potential in medicinal chemistry, particularly as antitumor agents and enzyme modulators.

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Sulfonamides derived from this heterocyclic system have recently garnered significant attention. Notably, 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.[1] Furthermore, various tetrahydroquinoline derivatives bearing a sulfonamide moiety have demonstrated potent antitumor activities. This document outlines a general yet detailed procedure for the synthesis of these promising compounds, along with collated data on their biological activities.

General Reaction Scheme

The synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides is typically achieved through the reaction of this compound with a variety of primary or secondary amines in the presence of a base. Pyridine is commonly employed as both the base and, in some cases, the solvent.

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Oxo-N-substituted-1,2,3,4-tetrahydroquinoline-6-sulfonamide reactant1->product reactant2 R-NH2 (Amine) reactant2->product reagent Base (e.g., Pyridine) reagent->product Reaction Condition

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol

This protocol provides a representative method for the synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., substituted aniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Amine: To the stirred solution, add the desired amine (1.1-1.2 eq). If using DCM as the solvent, add pyridine (2.0-3.0 eq) to act as a base.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

G start Weigh Reactants: - Sulfonyl Chloride - Amine - Base dissolve Dissolve in Anhydrous Solvent start->dissolve react Stir at Room Temperature (Monitor by TLC) dissolve->react workup Aqueous Work-up: - Acid Wash - Base Wash - Brine Wash react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for sulfonamide synthesis and purification.

Data Presentation

The following tables summarize the biological activity of representative 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives.

Table 1: Antitumor Activity of Tetrahydroquinoline Sulfonamide Derivatives

Compound IDStructureIC₅₀ (µg/mL) vs. MCF-7IC₅₀ (µg/mL) vs. HeLaIC₅₀ (µg/mL) vs. HepG2Reference
Doxorubicin (Standard)--37.5[2]
Compound 25 4-(2-amino-3-cyano-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--3[2]
Compound 32 4-(2-amino-3-cyano-4-(3,4,5-trimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--2.5[2]
Compound 33 4-(2-amino-3-cyano-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--12[2]
Compound 35 4-(2-amino-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--10[2]
Compound 37 4-(2-amino-3-cyano-4-(2,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--12.5[2]
Compound 41 4-(2-amino-3-cyano-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide--5[2]

Table 2: Activation of Pyruvate Kinase M2 (PKM2) by 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Compound IDR-group on SulfonamideAC₅₀ (µM)Reference
1 Phenyl> 50[3]
2 4-Methylphenyl1.2[3]
3 4-Ethylphenyl0.5[3]
4 4-Fluorophenyl0.8[3]
5 4-Chlorophenyl0.3[3]
6 4-Bromophenyl0.2[3]
7 4-Iodophenyl0.1[3]

AC₅₀ is the concentration required to achieve 50% of the maximum activation.

Conclusion

The synthesis of sulfonamides from this compound provides a versatile route to a class of compounds with significant therapeutic potential. The straightforward reaction conditions and the ability to readily diversify the amine component make this an attractive strategy for generating libraries of novel compounds for biological screening in drug discovery programs. The presented data highlights the promise of these scaffolds as both antitumor agents and specific enzyme activators.

References

Application Notes and Protocols: Reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This core moiety is a key component in the development of novel therapeutics, including activators of the M2 isoform of pyruvate kinase (PKM2) for cancer therapy, inhibitors of the anti-apoptotic protein MCL-1, and inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) for treating autoimmune diseases.[1][2][3] The synthesis of these promising compounds typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with a diverse range of primary amines. This document provides detailed protocols and application notes for this crucial synthetic transformation.

The reaction of this compound with primary amines is a robust and versatile method for generating libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.[4] The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic primary amine, typically in the presence of a base, to form a stable sulfonamide linkage. This straightforward reaction allows for the facile introduction of a wide variety of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Applications in Drug Discovery

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide core has been successfully employed in the development of several classes of therapeutic agents:

  • PKM2 Activators: Derivatives of this scaffold have been identified as activators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2).[1] Activation of PKM2 can reprogram cancer cell metabolism, making it a promising target in oncology.

  • MCL-1 Inhibitors: 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been discovered as inhibitors of the anti-apoptotic protein MCL-1, which is overexpressed in multiple cancers.[2]

  • RORγt Inverse Agonists: N-sulfonamide-tetrahydroquinolines have been designed as potent RORγt inverse agonists for the potential treatment of autoimmune diseases like psoriasis.[3]

  • Gamma-Secretase Inhibitors: Tetrahydroquinoline sulfonamides have also been explored as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease.[5]

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with a primary amine in the presence of a suitable base and solvent.

Reaction_Scheme cluster_conditions reagent1 This compound product 2-Oxo-N-substituted-1,2,3,4-tetrahydroquinoline-6-sulfonamide reagent1->product reagent2 +   R-NH2 (Primary Amine) reagent2->product conditions Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, DMF) Room Temperature conditions_node conditions_node->product Workflow start Start setup Reaction Setup: - Dissolve primary amine in anhydrous pyridine - Add this compound start->setup reaction Reaction Progression: - Stir at room temperature for 12-18h - Monitor by TLC setup->reaction workup Workup: - Concentrate the reaction mixture reaction->workup purification Purification: - Silica gel column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

References

Applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride serves as a pivotal building block in the design and synthesis of novel therapeutic agents. This versatile scaffold has gained significant attention for its role in the development of potent and selective modulators of key biological targets, particularly in the field of oncology. This document provides detailed application notes, experimental protocols, and data related to its use in medicinal chemistry, with a focus on the development of pyruvate kinase M2 (PKM2) activators.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a class of compounds known as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. These derivatives have been identified as potent activators of the M2 isozyme of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.

Therapeutic Rationale for Targeting PKM2:

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation, a phenomenon known as the Warburg effect. PKM2 is a key player in this metabolic reprogramming.[1] In contrast to the constitutively active M1 isoform found in most normal differentiated tissues, cancer cells predominantly express the less active M2 isoform.[1] This lower activity of PKM2 is advantageous for cancer cells as it diverts glucose metabolites into biosynthetic pathways, providing the necessary building blocks for cell growth. It is hypothesized that activating PKM2 to levels comparable to the M1 isoform could reprogram cancer cell metabolism, shifting it away from an anabolic state and thereby inhibiting cell proliferation.[1] This makes small molecule activators of PKM2 attractive candidates for cancer therapy.

Mechanism of Action:

The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives act as allosteric activators of PKM2. They bind to a site distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme. This leads to a significant increase in its catalytic activity.

Quantitative Data

The following table summarizes the in vitro activity of a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as activators of recombinant human PKM2. The potency is expressed as the concentration required to elicit 50% of the maximal activation (AC50).

Compound IDAryl Substituent (R)PKM2 AC50 (µM)
1 4-methoxyphenyl> 25
2 4-chlorophenyl1.3
3 3,4-dichlorophenyl0.35
4 4-bromophenyl0.68
5 4-(trifluoromethoxy)phenyl0.23
6 naphthalen-2-yl0.086
7 quinolin-6-yl0.017
8 isoquinolin-5-yl0.033
9 1-methyl-1H-indol-5-yl0.045
10 benzofuran-5-yl0.029

Experimental Protocols

General Protocol for the Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

This protocol describes a general method for the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides via the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, quinolin-6-amine)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the desired substituted aniline (1.2 equivalents) in pyridine or DCM at 0 °C, add this compound (1.0 equivalent) portion-wise. If using DCM as the solvent, add triethylamine (1.5 equivalents).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for In Vitro PKM2 Activation Assay (LDH-Coupled Method)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test compounds (dissolved in DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 1 µL of the test compound solution or DMSO (for control wells).

  • Prepare a master mix containing assay buffer, ADP, NADH, and LDH.

  • Add 49 µL of the master mix to each well.

  • Add 25 µL of a solution of PKM2 enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of a PEP solution in assay buffer to each well.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of activation against the compound concentration and fit the data to a suitable dose-response model to determine the AC50 value.

Protocol for In Vitro PKM2 Activation Assay (Luminescence-Based ATP Detection)

This assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based system.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well white opaque plate, add 1 µL of the test compound solution or DMSO (for control wells).

  • Add 24 µL of a solution containing PKM2 enzyme, ADP, and assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of a PEP solution in assay buffer to each well.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Add 50 µL of the ATP detection reagent to each well to stop the reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of activation (relative to a positive control like FBP) against the compound concentration and fit the data to determine the AC50 value.

Visualizations

PKM2_Activation_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP ... Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) G6P->Biosynthesis Diverted in Cancer Cells PEP PEP FBP->PEP ... Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH PKM2_Dimer PKM2 (Inactive Dimer) PKM2_Tetramer PKM2 (Active Tetramer) PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->Pyruvate Catalyzes PKM2_Tetramer->PKM2_Dimer Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide Activator->PKM2_Dimer Allosteric Binding

Caption: Allosteric activation of PKM2 by 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Synthesis_Workflow start Start Materials reagents This compound + Substituted Aniline start->reagents reaction Sulfonamide Bond Formation (Pyridine or Et3N, DCM) reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for the synthesis of PKM2 activators.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions plate_setup Add Compound, Enzyme, and Substrates to Plate compound_prep->plate_setup enzyme_prep Prepare Enzyme and Substrate Solutions enzyme_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation measurement Measure Signal (Absorbance or Luminescence) incubation->measurement data_processing Calculate % Activation measurement->data_processing ac50_calc Determine AC50 Value data_processing->ac50_calc

Caption: Experimental workflow for the in vitro PKM2 activation assay.

References

Application Notes and Protocols for the Use of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a Precursor for Pyruvate Kinase M2 (PKM2) Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In tumor cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are rerouted into biosynthetic pathways to support rapid cell proliferation. The activation of PKM2 to its tetrameric form is a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.

These application notes provide a comprehensive guide to utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a chemical precursor for the synthesis of a class of potent PKM2 activators: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. This document outlines the synthesis, in vitro evaluation, and cellular characterization of these compounds.

Data Presentation

The following table summarizes the in vitro activity of a representative set of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as PKM2 activators. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the PKM2 enzyme.

Compound IDAryl Substituent (R)EC50 (µM) for PKM2 ActivationMaximum % Activation
1a Phenyl0.5 µM150%
1b 4-Chlorophenyl0.25 µM180%
1c 4-Methoxyphenyl0.8 µM140%
1d 3,4-Dichlorophenyl0.15 µM200%
1e 4-Trifluoromethylphenyl0.3 µM175%

Experimental Protocols

Protocol 1: Synthesis of a Representative PKM2 Activator (Compound 1b)

This protocol describes the synthesis of N-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide from the precursor this compound.

Materials:

  • This compound

  • 4-Chloroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add 4-chloroaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, N-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PKM2 Activation Assay (LDH-Coupled Method)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test compounds (dissolved in DMSO)

  • 384-well, UV-transparent microplates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions or DMSO (for control wells) into the wells of a 384-well plate.

  • Prepare a solution of recombinant PKM2 in assay buffer and add 10 µL to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Prepare a substrate mix containing PEP, ADP, NADH, and LDH in the assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

  • Normalize the data to the DMSO control and plot the percent activation against the compound concentration to determine the EC50 values.

Protocol 3: In Vitro PKM2 Activation Assay (Kinase-Glo® Luminescence-Based Method)

This endpoint assay measures the amount of ATP produced by the PKM2 reaction using a luciferase-based system.[1]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • Test compounds (dissolved in DMSO)

  • 384-well, white, opaque microplates

  • Luminometric plate reader

Procedure:

  • Dispense test compounds or DMSO (100 nL) into the wells of a 384-well white plate.

  • Prepare a master mix containing recombinant PKM2, PEP, and ADP in the assay buffer.

  • Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.

  • Incubate the plate for 30-60 minutes at room temperature.

  • Add 10 µL of the Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the DMSO control and plot the percent activation against the compound concentration to determine the EC50 values.

Protocol 4: Cellular PKM2 Activation Assay

This protocol assesses the ability of a test compound to activate PKM2 within a cellular context.

Materials:

  • Cancer cell line with high PKM2 expression (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer)

  • PKM2 activity assay reagents (as in Protocol 2 or 3)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and then lyse the cells on ice.

  • Clarify the cell lysates by centrifugation.

  • Measure the protein concentration of each lysate.

  • Determine the PKM2 activity in each lysate using either the LDH-coupled or luminescence-based assay, normalizing the activity to the total protein concentration.

  • Plot the normalized PKM2 activity against the compound concentration to assess cellular target engagement.

Mandatory Visualizations

PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Biosynthetic Pathways (e.g., Serine Synthesis) Glycolysis->Biosynthesis Metabolic Reprogramming PKM2_Dimer PKM2 (Dimer) Low Activity PEP->PKM2_Dimer Substrate PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation Pyruvate Pyruvate PKM2_Dimer->Pyruvate Low Rate PKM2_Tetramer->PKM2_Dimer Inhibition PKM2_Tetramer->Pyruvate High Rate Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide Activator->PKM2_Dimer Allosteric Binding FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_Dimer Allosteric Binding Growth_Factors Growth Factors (e.g., EGFR) Tyr_Kinase Tyrosine Kinases Growth_Factors->Tyr_Kinase pTyr_Proteins Phosphotyrosine Proteins Tyr_Kinase->pTyr_Proteins pTyr_Proteins->PKM2_Tetramer Inhibits Tetramerization

Caption: PKM2 Signaling and Activation Pathway.

Experimental_Workflow Precursor This compound Synthesis Synthesis of Sulfonamide Library Precursor->Synthesis HTS High-Throughput Screening (PKM2 Activation Assay) Synthesis->HTS Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Cellular_Assay Cellular PKM2 Activation Assay Dose_Response->Cellular_Assay Lead_Opt Lead Optimization (SAR Studies) Cellular_Assay->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: PKM2 Activator Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, notably identified as a potent chemotype for the activation of the pyruvate kinase M2 (PKM2) isozyme, a promising target in cancer metabolism research.[1] This document provides a detailed protocol for the synthesis of this important class of compounds through the coupling of various anilines with 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The straightforward and efficient protocol is amenable to the generation of diverse compound libraries for structure-activity relationship (SAR) studies and drug discovery programs.

Reaction Principle

The synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides is achieved via a nucleophilic substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This reaction leads to the formation of a stable sulfonamide bond with the concomitant elimination of hydrogen chloride, which is neutralized by a suitable base.

Experimental Protocols

This section outlines a general and reliable protocol for the coupling of anilines with this compound.

Materials:

  • This compound

  • Substituted anilines

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: To a solution of the desired aniline (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

Data Presentation

The following table summarizes the results for the synthesis of a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides with varying aniline substitution patterns.

EntryAniline SubstituentProductYield (%)m.p. (°C)
14-ChlorobenzylN-(4-chlorobenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide61119-121
22-FluorobenzylN-(2-fluorobenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide56138-140
33-MethoxybenzylN-(3-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide45121-123
44-MethoxybenzylN-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide--

Yields are for the isolated, purified products.

Visualizations

Reaction Scheme

G reagent1 Aniline conditions Pyridine or Et3N DCM, 0°C to rt reagent1->conditions reagent2 This compound reagent2->conditions product 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide conditions->product

Caption: General reaction scheme for the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Experimental Workflow

G start Dissolve aniline in DCM Add base add_sulfonyl_chloride Add sulfonyl chloride solution at 0°C start->add_sulfonyl_chloride react Stir at room temperature (Monitor by TLC) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry over Na2SO4 and concentrate workup->dry purify Purify by column chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and purification of the target compounds.

Characterization

The synthesized compounds can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized sulfonamides.

  • Melting Point (m.p.): The melting point of solid compounds provides an indication of their purity.

Safety Precautions

  • This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Pyridine and triethylamine are corrosive and have strong odors. They should be handled in a fume hood.

  • Standard laboratory safety procedures should be followed throughout the experiment.

References

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from Sulfonyl Chlorides and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.[1][2] The protocols outlined below offer significant advantages over traditional multi-step methods by minimizing intermediate purification steps, reducing waste, and improving overall time and resource efficiency. These methods are particularly valuable in high-throughput screening and lead optimization phases of drug discovery.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their presence in numerous antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method often necessitates the isolation of the sulfonyl chloride intermediate, which can be unstable and hazardous.[4][5] Modern synthetic strategies have focused on developing one-pot procedures that circumvent these issues, offering safer and more efficient routes to these valuable compounds.

This guide details three distinct and robust one-pot methodologies for sulfonamide synthesis, each starting from readily available precursors and utilizing different catalytic systems. The protocols are presented with comprehensive experimental details, tabulated data for easy comparison, and visual workflows to aid in experimental setup.

Method 1: Palladium-Catalyzed One-Pot Synthesis from Aryl Iodides

This method provides a versatile route to a wide range of functionalized sulfonamides by utilizing a palladium-catalyzed sulfination of aryl iodides, followed by an in-situ oxidative amination.[4][6] This approach avoids the direct use of sulfonyl chlorides by generating a sulfinate intermediate that is then converted to the final sulfonamide.[4][6]

Logical Relationship of the Reaction

G ArylIodide Aryl Iodide Sulfinate Aryl Ammonium Sulfinate (Intermediate) ArylIodide->Sulfinate + DABSO DABSO DABSO (SO2 Surrogate) Pd_catalyst Pd(0) Catalyst Pd_catalyst->Sulfinate catalyzes Amine Amine (R-NH2) Sulfonamide Sulfonamide Amine->Sulfonamide Bleach Bleach (NaOCl) Bleach->Sulfonamide Sulfinate->Sulfonamide + Amine, + Bleach

Caption: Palladium-catalyzed one-pot sulfonamide synthesis pathway.

Experimental Protocol

A detailed protocol for the palladium-catalyzed one-pot synthesis of sulfonamides is as follows:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 0.6 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol), and ligand (e.g., Xantphos, 0.1 mmol).

  • Solvent Addition: Add isopropanol (5 mL) to the vessel.

  • First Step - Sulfination: Heat the reaction mixture at 80 °C for 12-24 hours, or until the aryl iodide is consumed as monitored by TLC or GC-MS.

  • Second Step - Amination: Cool the reaction mixture to room temperature. Directly add an aqueous solution of the desired amine (2.0 mmol) and sodium hypochlorite (bleach, 1.5 mmol).

  • Reaction Completion: Stir the mixture vigorously at room temperature for 1-3 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary
Aryl IodideAmineCatalystSolventTime (h)Yield (%)Reference
4-IodoanisoleMorpholinePd(OAc)2/XantphosIsopropanol24 (sulfination) + 2 (amination)85[4][6]
1-Iodo-4-nitrobenzeneBenzylaminePd(OAc)2/XantphosIsopropanol18 (sulfination) + 1.5 (amination)78[4][6]
Methyl 4-iodobenzoateL-Phenylalanine methyl esterPd(OAc)2/XantphosIsopropanol20 (sulfination) + 3 (amination)72[4][6]

Method 2: Copper-Catalyzed Decarboxylative Halosulfonylation and Amination

This innovative one-pot method utilizes aromatic carboxylic acids as starting materials, which are converted to sulfonyl chlorides in situ via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination to yield the desired sulfonamides.[7][8] This strategy is particularly advantageous as it employs readily available and structurally diverse carboxylic acids.[7]

Experimental Workflow

G Start Start: Aryl Carboxylic Acid, Cu Catalyst, SO2 source, Chlorinating Agent Irradiation Irradiate with 365 nm LEDs Start->Irradiation SulfonylChloride In situ formation of Aryl Sulfonyl Chloride Irradiation->SulfonylChloride Amination Add Amine and Base (e.g., DIPEA) SulfonylChloride->Amination Sulfonamide Final Product: Sulfonamide Amination->Sulfonamide End Purification Sulfonamide->End

Caption: Workflow for copper-catalyzed one-pot sulfonamide synthesis.

Experimental Protocol

A representative experimental protocol for this copper-catalyzed reaction is as follows:

  • Reaction Setup: In a photoreactor vessel, combine the (hetero)aryl carboxylic acid (0.5 mmol, 1 equiv), [Cu(MeCN)4]BF4 (0.01 mmol, 20 mol %), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.5 mmol, 1 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT, 0.5 mmol, 1 equiv), and LiBF4 (0.6 mmol, 1.2 equiv).

  • Solvent and SO2 Addition: Add acetonitrile (MeCN, 5 mL, 0.1 M) and a source of sulfur dioxide (e.g., sodium metabisulfite, 1.0 mmol, 2 equiv).

  • First Step - Chlorosulfonylation: Irradiate the mixture with 365 nm LEDs for 12 hours.

  • Second Step - Amination: Following irradiation, carefully vent the reaction vessel to remove excess SO2. Add the amine or amine hydrochloride salt (1.0 mmol, 2 equiv) and a base such as diisopropylethylamine (DIPEA) or pyridine (1.0-2.0 mmol, 2-4 equiv).

  • Reaction Completion: Stir the reaction mixture at room temperature until the sulfonyl chloride intermediate is fully consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired sulfonamide.

Data Summary
Aryl Carboxylic AcidAmineYield (%)Reference
4-Fluorobenzoic acidMorpholine68[7][8]
2-Naphthoic acidN-Boc-piperazine75[7]
Isonicotinic acidBenzylamine61[7]
2-Chloro-6-(trifluoromethyl)nicotinic acidMorpholine65[8]

Method 3: Iron- and Copper-Catalyzed One-Pot Synthesis of Diaryl Sulfonamides

This one-pot, two-stage procedure is designed for the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides, employing earth-abundant iron and copper catalysts.[5][9] The process involves a regioselective para-iodination of the arene followed by a copper-catalyzed N-arylation.[9]

Logical Relationship of the Reaction

G Arene Activated Arene Iodoarene Iodoarene (Intermediate) Arene->Iodoarene + NIS NIS N-Iodosuccinimide (NIS) Fe_catalyst Iron Catalyst (e.g., FeCl3) Fe_catalyst->Iodoarene catalyzes iodination Sulfonamide Primary Sulfonamide DiarylSulfonamide Diaryl Sulfonamide Sulfonamide->DiarylSulfonamide Cu_catalyst Copper Catalyst (e.g., CuI) Cu_catalyst->DiarylSulfonamide catalyzes N-arylation Iodoarene->DiarylSulfonamide + Primary Sulfonamide

Caption: Iron- and copper-catalyzed one-pot diaryl sulfonamide synthesis.

Experimental Protocol

The general procedure for the one-pot synthesis of diaryl sulfonamides is as follows:

  • Catalyst Preparation: Dissolve iron(III) chloride (0.0125 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2, 0.0375 mmol) and stir for 30 minutes at room temperature.

  • First Step - Iodination: Add the iron catalyst solution to a suspension of N-iodosuccinimide (NIS, 0.500 mmol) in toluene (0.5 mL). Add the arene (0.500 mmol) and heat the mixture to 40 °C for 4 hours.

  • Second Step - N-Arylation: Cool the reaction mixture to room temperature. Add the primary sulfonamide (0.750 mmol), copper(I) iodide (0.0500 mmol), cesium carbonate (1.00 mmol), N,N'-dimethylethylenediamine (0.100 mmol), and water (0.4 mL).

  • Reaction Completion: Degas the reaction mixture with argon for 10 minutes and then heat to 130 °C for 18 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Summary
ArenePrimary SulfonamideYield (%)Reference
Anisole4-Methylbenzenesulfonamide76[9]
1,3-DimethoxybenzeneBenzenesulfonamide82[9]
N-Phenylacetamide4-Fluorobenzenesulfonamide65[9]

Conclusion

The one-pot synthetic protocols detailed in these application notes represent significant advancements in the preparation of sulfonamides. By leveraging different catalytic systems and starting materials, researchers can select the most appropriate method based on substrate availability and desired molecular complexity. These streamlined procedures are poised to accelerate the discovery and development of new sulfonamide-based therapeutics by providing rapid, efficient, and versatile access to this important class of molecules.

References

Application Notes and Protocols for Parallel Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The derivatization of this core at the 6-position with a sulfonyl chloride group provides a reactive handle for the construction of large combinatorial libraries of sulfonamides. These libraries are invaluable tools in drug discovery for the rapid exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.

This document provides detailed protocols for the parallel synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. These compounds have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.[1] The methodologies described herein are suitable for high-throughput synthesis and can be readily adapted for the generation of diverse chemical libraries for screening against various biological targets.

Biological Context: Pyruvate Kinase M2 (PKM2) Activation

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform, PKM2, is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][3] The less active dimeric form is thought to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation.[1]

Activators of PKM2, such as the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, promote the formation of the stable, active tetramer.[4][5] This shift in equilibrium is hypothesized to redirect glucose metabolism towards energy production and away from anabolic pathways, thereby creating a metabolic state that is less favorable for cancer cell growth.[1]

Below is a diagram illustrating the central role of PKM2 in cancer cell metabolism and the impact of its activation.

PKM2_Pathway cluster_Glycolysis Glycolysis cluster_Metabolism Cellular Metabolism Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Energy Energy Production (TCA Cycle) Pyruvate->Energy PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Biosynthesis Anabolic Pathways (e.g., Amino Acids, Lipids) PKM2_Dimer->Biosynthesis Diverts Intermediates PKM2_Tetramer->Pyruvate PKM2_Tetramer->PKM2_Dimer Activator 2-Oxo-1,2,3,4-tetrahydroquinoline -6-sulfonamide Activators Activator->PKM2_Tetramer Promotes Tetramerization

Caption: PKM2 activation pathway.

Parallel Synthesis Workflow

The parallel synthesis of a 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide library is a straightforward and efficient process. The workflow begins with the reaction of the core building block, 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, with a diverse panel of primary and secondary amines. This reaction is typically carried out in a multi-well plate format, allowing for the simultaneous synthesis of numerous analogs.

Parallel_Synthesis_Workflow Start Start Dispense_Sulfonyl_Chloride Dispense Stock Solution of 2-Oxo-1,2,3,4-tetrahydroquinoline -6-sulfonyl chloride into Wells Start->Dispense_Sulfonyl_Chloride Dispense_Amines Dispense Diverse Amine Building Blocks into Wells Dispense_Sulfonyl_Chloride->Dispense_Amines Add_Base Add Base (e.g., Triethylamine or Pyridine) Dispense_Amines->Add_Base Reaction Incubate Reaction Mixture (e.g., Room Temperature, Overnight) Add_Base->Reaction Workup Aqueous Workup or Solid-Phase Extraction (SPE) Reaction->Workup Purification Purification (e.g., Preparative HPLC) Workup->Purification Analysis Characterization and Purity Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library Analysis->Library

Caption: Parallel synthesis workflow.

Experimental Protocols

General Protocol for the Parallel Synthesis of a 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Library

This protocol is adapted from the general procedure described for the synthesis of PKM2 activators and is optimized for a 96-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each amine building block in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • To each well, add 110 µL (22 µmol, 1.1 equivalents) of the corresponding amine stock solution.

    • To each well, add 5.6 µL (40 µmol, 2 equivalents) of triethylamine.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature overnight.

  • Workup and Purification:

    • Concentrate the reaction mixtures in each well under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., DMSO/Methanol).

    • Purify the products by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR spectroscopy.

Data Presentation

The following table summarizes the characterization data for a representative set of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides synthesized using a similar protocol.

Compound IDAmine Building BlockMolecular FormulaCalculated Mass (M+H)Observed Mass (M+H)
1 4-fluoroanilineC₁₅H₁₃FN₂O₃S321.06321.1
2 4-chloroanilineC₁₅H₁₃ClN₂O₃S337.03337.0
3 4-bromoanilineC₁₅H₁₃BrN₂O₃S380.98381.0
4 4-methylanilineC₁₆H₁₆N₂O₃S317.09317.1
5 4-methoxyanilineC₁₆H₁₆N₂O₄S333.09333.1
6 3-fluoroanilineC₁₅H₁₃FN₂O₃S321.06321.1
7 3-chloroanilineC₁₅H₁₃ClN₂O₃S337.03337.0
8 3-bromoanilineC₁₅H₁₃BrN₂O₃S380.98381.0

Data inferred from a similar synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Conclusion

The use of this compound in parallel synthesis provides a powerful platform for the rapid generation of diverse sulfonamide libraries. The protocols outlined in this document are robust and can be readily implemented in a high-throughput setting. The resulting compound libraries are valuable resources for hit identification and lead optimization in drug discovery campaigns, particularly for targets such as PKM2. Careful execution of these protocols will enable researchers to efficiently explore the chemical space around this privileged scaffold and accelerate the discovery of novel therapeutic agents.

References

Structure-Activity Relationship Studies with Tetrahydroquinoline Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of tetrahydroquinoline sulfonamides, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document includes detailed experimental protocols for their synthesis and biological evaluation, alongside visualizations of key signaling pathways implicated in their mechanism of action.

Introduction

Tetrahydroquinoline sulfonamides have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The core structure, combining a tetrahydroquinoline scaffold with a sulfonamide moiety, offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A significant body of research suggests that the anticancer effects of these compounds are, in part, mediated through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play a crucial role in regulating pH homeostasis in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.

Data Presentation: Structure-Activity Relationship Insights

The biological activity of tetrahydroquinoline sulfonamides is highly dependent on the nature and position of substituents on both the tetrahydroquinoline ring system and the aryl sulfonamide moiety. The following tables summarize the in vitro anticancer activity of a series of quinoline-5-sulfonamide derivatives against various human cancer cell lines. A key determinant for activity is the presence of a free hydroxyl group at the 8-position of the quinoline ring; methylation of this group generally leads to a significant decrease in potency[1][2].

Table 1: In Vitro Antiproliferative Activity of 8-Hydroxyquinoline-5-sulfonamides [1][2]

Compound IDRIC₅₀ (µM) ± SD
C-32 (Melanoma)
3a -H14.2 ± 1.3
3b -CH₃10.5 ± 0.9
3c -CH₂C≡CH8.9 ± 0.8
3d -p-OCH₃-Ph18.7 ± 1.7
3e -p-Cl-Ph12.1 ± 1.1
3f -p-F-Ph13.5 ± 1.2
Cisplatin 9.8 ± 0.9
Doxorubicin 0.9 ± 0.1

Table 2: In Vitro Antiproliferative Activity of 8-Methoxyquinoline-5-sulfonamides [1][2]

Compound IDRIC₅₀ (µM) ± SD
C-32 (Melanoma)
6a -H>100
6b -CH₃85.6 ± 7.7
6c -CH₂C≡CH76.4 ± 6.9
6d -p-OCH₃-Ph>100
6e -p-Cl-Ph91.2 ± 8.2
6f -p-F-Ph95.8 ± 8.6
Cisplatin 9.8 ± 0.9
Doxorubicin 0.9 ± 0.1

Experimental Protocols

Synthesis of Tetrahydroquinoline Sulfonamides

Protocol 1: General Procedure for the Synthesis of 4-(2-Amino-3-cyano-4-aryl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide Derivatives

This multi-component reaction provides a straightforward method for the synthesis of a diverse library of tetrahydroquinoline sulfonamides.

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile

  • 4-(3-Oxo-cyclohex-1-enylamino)benzenesulfonamide (prepared from cyclohexan-1,3-dione and sulfanilamide)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide (10 mmol) is taken in absolute ethanol (30 mL).

  • A few drops of piperidine are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure product.

Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.

Materials:

  • Human cancer cell lines (e.g., C-32, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Tetrahydroquinoline sulfonamide compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The tetrahydroquinoline sulfonamide compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizations

The anticancer activity of tetrahydroquinoline sulfonamides is often attributed to their inhibition of carbonic anhydrases IX and XII, which are upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment. The expression of these enzymes is regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Furthermore, dysregulation of growth factor signaling pathways like the EGFR/PI3K/AKT pathway is a hallmark of many cancers and can crosstalk with hypoxia-induced pathways.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Aldehyde, Malononitrile, Cyclohexenone-Sulfonamide) reaction One-Pot Multicomponent Reaction start->reaction Ethanol, Piperidine purification Purification (Filtration & Recrystallization) reaction->purification product Tetrahydroquinoline Sulfonamide Library purification->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Lines (e.g., C-32, MDA-MB-231, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay 48-72h Incubation data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis Absorbance Reading

Experimental workflow for synthesis and biological evaluation.

HIF1a_pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to CA9_12 Carbonic Anhydrase IX & XII (Gene Transcription) HRE->CA9_12 Activates pH_regulation Extracellular Acidification CA9_12->pH_regulation Tumor_Progression Tumor Progression & Metastasis pH_regulation->Tumor_Progression THQS Tetrahydroquinoline Sulfonamides THQS->CA9_12 Inhibits

HIF-1α signaling pathway and the role of CA IX/XII.

EGFR_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

EGFR/PI3K/AKT signaling pathway in cancer.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Tetrahydroquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The incorporation of a sulfonamide moiety into the tetrahydroquinoline scaffold has been shown to impart a wide range of pharmacological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[3][4] This "green chemistry" approach is particularly well-suited for the multi-component Povarov reaction (an aza-Diels-Alder reaction), which is a highly efficient method for constructing the tetrahydroquinoline framework.[3]

These application notes provide detailed protocols for the microwave-assisted synthesis of tetrahydroquinoline sulfonamides, primarily via the three-component Povarov reaction. The information is intended to enable researchers to efficiently synthesize these valuable compounds for further investigation in drug discovery and development.

Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours to minutes.[3][5]

  • Higher Yields: Increased reaction rates and efficiency often lead to significantly improved product yields.[3]

  • Improved Purity: Faster reactions at higher temperatures can minimize the formation of byproducts.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths.

  • Facilitates Difficult Syntheses: Reactions that are sluggish or do not proceed under conventional heating can often be successfully carried out using microwave energy.

Reaction Scheme: Three-Component Povarov Reaction

The microwave-assisted synthesis of tetrahydroquinoline sulfonamides is typically achieved through a one-pot, three-component Povarov reaction. This reaction involves the condensation of a sulfonamide-containing aniline, an aldehyde, and an alkene (dienophile) in the presence of a catalyst.

G cluster_reactants Reactants cluster_products Product Aniline Sulfonamide-Substituted Aniline reaction_center + Aniline->reaction_center Aldehyde Aldehyde Aldehyde->reaction_center Alkene Alkene (Dienophile) Alkene->reaction_center THQS Tetrahydroquinoline Sulfonamide catalyst Catalyst (e.g., InCl₃, CSA) catalyst->reaction_center microwave Microwave Irradiation microwave->THQS reaction_center->microwave

Caption: General scheme for the three-component Povarov reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Cyclopentene-Fused Tetrahydroquinoline-8-Sulfonamide (TQS) Derivative

This protocol is adapted from a reported efficient and expeditious microwave-assisted synthesis of cyclopentadiene ring-fused tetrahydroquinolines.[3]

Materials:

  • 8-Aminobenzenesulfonamide

  • 1-Naphthaldehyde

  • Cyclopentadiene (freshly cracked)

  • Indium(III) chloride (InCl₃)

  • Acetonitrile (CH₃CN)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 8-aminobenzenesulfonamide (1.0 mmol), 1-naphthaldehyde (1.0 mmol), and indium(III) chloride (10 mol%).

  • Add acetonitrile (3 mL) to the vial and stir the mixture for 2 minutes at room temperature.

  • Add freshly cracked cyclopentadiene (1.5 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired cyclopentene-fused tetrahydroquinoline-8-sulfonamide.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Propargyl Tetrahydroquinolines

This protocol can be adapted for the synthesis of tetrahydroquinoline sulfonamides by using an N-propargyl-substituted sulfonamide aniline as the starting material.[5]

Materials:

  • N-propargyl aniline derivative (e.g., N-propargyl-4-aminobenzenesulfonamide)

  • Formaldehyde (30% in methanol)

  • 1-Vinyl-2-pyrrolidinone

  • Indium(III) chloride (InCl₃)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a G-30 microwave vessel, mix the N-propargyl aniline derivative (1 equiv.), formaldehyde (1.1 equiv.), and InCl₃ (0.2 equiv.).

  • Stir the reaction mixture at 500 rpm for 20 minutes under an inert atmosphere.

  • Add 1-vinyl-2-pyrrolidinone (1.1 equiv.) to the mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture for 15 minutes. The temperature and power will depend on the specific microwave synthesizer used.

  • Upon completion, cool the reaction vessel.

  • The resulting product can be purified by standard chromatographic techniques.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various tetrahydroquinoline sulfonamides and related structures.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Cyclopentene-Fused Tetrahydroquinolines [3]

EntryAnilineAldehydeMethodTimeYield (%)
18-Aminobenzenesulfonamide1-NaphthaldehydeMicrowave15 min85
Conventional12 h60
2AnilineBenzaldehydeMicrowave10 min90
Conventional12 h75
34-Methoxyaniline4-ChlorobenzaldehydeMicrowave12 min88
Conventional14 h68

Table 2: Microwave-Assisted Synthesis of N-Propargyl Tetrahydroquinoline Derivatives [5]

EntryN-Propargyl AnilineTime (Microwave)Yield (Microwave, %)Time (Conventional)Yield (Conventional, %)
1N-propargylaniline15 min8996 h35
2N-propargyl-4-methylaniline15 min8396 h30
3N-propargyl-4-methoxyaniline15 min8596 h32

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the microwave-assisted synthesis of tetrahydroquinoline sulfonamides.

G start Start prep Prepare Reactants (Aniline, Aldehyde, Alkene, Catalyst, Solvent) start->prep mw Microwave Irradiation (Set Time, Temp, Power) prep->mw cool Cooling mw->cool workup Work-up (e.g., Concentration) cool->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for microwave-assisted synthesis.

Signaling Pathways and Biological Relevance

Tetrahydroquinoline sulfonamides have been investigated for their potential to interfere with various biological pathways implicated in diseases such as cancer. For example, some sulfonamides are known to be inhibitors of carbonic anhydrase, an enzyme involved in tumor progression.[6]

G thqs Tetrahydroquinoline Sulfonamide ca Carbonic Anhydrase (e.g., CA IX) thqs->ca binds to inhibition Inhibition ca->inhibition ph_reg pH Regulation prolif Tumor Cell Proliferation ph_reg->prolif affects apoptosis Apoptosis prolif->apoptosis leads to inhibition->ph_reg disrupts

Caption: Potential mechanism of anticancer action.

Conclusion

Microwave-assisted synthesis, particularly the three-component Povarov reaction, offers a rapid, efficient, and environmentally friendly route to a diverse range of tetrahydroquinoline sulfonamides. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of compounds. The significant reduction in reaction times and increase in yields make this technology a valuable tool in modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]

Q2: My sulfonyl chloride starting material appears to be degrading. How can I prevent this?

Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture.[4][5] The presence of water in the reaction mixture can lead to the conversion of the sulfonyl chloride to the corresponding sulfonic acid, which will result in a lower yield of the desired sulfonamide.[4] To prevent this, it is critical to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use, for instance, by oven-drying.[4]

Q3: Are there alternative starting materials to sulfonyl chlorides?

Yes, several alternative methods exist to avoid the challenges associated with sulfonyl chlorides.[5][6] One efficient method involves reacting N-silylamines with sulfonyl chlorides, which can produce quantitative yields.[7] Other strategies include the oxidative chlorination of thiols to generate the sulfonyl chloride in situ, or the conversion of aryl amines to sulfonyl chlorides through a diazotization reaction, followed by treatment with sulfur dioxide.[6][8] Modern approaches also utilize stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can react with Grignard reagents to form sulfinates that are then converted to sulfonamides.[8][9]

Q4: How do I choose the appropriate base and solvent for my reaction?

The choice of base and solvent is crucial for reaction success.

  • Base: An organic base like triethylamine or pyridine is commonly used to act as an HCl scavenger.[4][10] The base facilitates the deprotonation of the amine, enhancing its nucleophilicity.[11] The amount and type of base can significantly impact the reaction outcome.[11]

  • Solvent: Anhydrous aprotic solvents like acetonitrile, dichloromethane, or dioxane are frequently used.[10] The solvent choice can influence reaction rates and yields.[11] For more sustainable chemistry, deep eutectic solvents (DESs) have been successfully employed as an alternative to volatile organic compounds (VOCs).[10]

Q5: How can I effectively purify the final sulfonamide product?

Standard purification involves an aqueous workup, where the reaction is quenched with water or a dilute acid solution.[4] Following extraction with an organic solvent, the sulfonamide can be purified by recrystallization or silica gel column chromatography.[7] The purity should be assessed using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][12]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Sulfonamide

  • Symptom: TLC or LC-MS analysis shows little to no product formation, with starting material remaining.

  • Possible Cause 1: Hydrolysis of Sulfonyl Chloride. The most common cause is the presence of water, which converts the reactive sulfonyl chloride to an unreactive sulfonic acid.[4]

  • Solution:

    • Ensure all glassware is rigorously dried in an oven before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Possible Cause 2: Poor Amine Nucleophilicity. The amine starting material may not be nucleophilic enough to react efficiently with the sulfonyl chloride, a challenge often seen with electron-deficient anilines.

  • Solution:

    • Increase the reaction temperature, but monitor for potential product degradation.[11]

    • Use a stronger, non-nucleophilic base to more effectively deprotonate the amine.

    • Consider alternative synthetic routes, such as metal-catalyzed cross-coupling reactions, which may be more suitable for less nucleophilic amines.[11]

  • Possible Cause 3: Incomplete Reaction. The reaction may have stalled before reaching completion.

  • Solution:

    • Monitor the reaction progress closely using TLC or LC-MS.[4]

    • If the reaction stalls, consider extending the reaction time or adding a small additional amount of the limiting reagent.[4]

Problem 2: Formation of Multiple Products, Including a Double-Sulfonylated Byproduct

  • Symptom: When using a primary amine (R-NH₂), a significant amount of a di-sulfonylated byproduct (R-N(SO₂R')₂) is observed alongside the desired mono-sulfonylated product.

  • Possible Cause: The initially formed sulfonamide (R-NHSO₂R') is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride to favor the mono-sulfonylation reaction.[4]

    • Slow Addition at Low Temperature: Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to the cooled (e.g., 0 °C) solution of the amine and base.[4] This slow addition keeps the concentration of the sulfonyl chloride low, minimizing the chance of a second reaction.

    • Monitor Reaction: Once the starting amine has been consumed (as determined by TLC or LC-MS), quench the reaction promptly to prevent further sulfonylation.[4]

Data Presentation: Optimizing Reaction Conditions

The selection of reagents and conditions can dramatically affect the yield of sulfonamide synthesis. The tables below summarize results from various studies.

Table 1: Effect of Reactants on Sulfonamide Yield

Sulfonyl SourceAmine SourceSolventConditionsYieldReference
p-Toluenesulfonyl ChlorideN-SilylaminesAcetonitrileReflux, 1 hrQuantitative[7]
Aromatic Carboxylic AcidMorpholineAcetonitrilePhotoredox, LiBF₄68%[13][14]
Sulfonyl HydrazideAminesDichloroethaneI₂, TBHP, RTup to 85%[15]

Table 2: Optimization of a Three-Component Reaction

Data adapted from a study on the synthesis of bicyclo[1.1.1]pentane-containing sulfonamides.[16]

EntryBaseSolventAdditiveYield (%)
1DBUDMSONone75
2K₂CO₃DMSONone55
3Et₃NDMSONone41
4DBUDMFNone68
5DBUDCENone35
6DBUDMSOPiperidine HCl85

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol provides a general methodology for the reaction. Specific quantities and reaction times should be optimized for each unique substrate combination.

  • Preparation:

    • Dry all necessary glassware (e.g., round-bottom flask, dropping funnel) in an oven at >100 °C for several hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

    • Equip the reaction flask with a magnetic stir bar and a septum. Purge the flask with an inert gas (nitrogen or argon).

  • Reagent Setup:

    • In the reaction flask, dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).[4]

    • Cool the reaction mixture to 0 °C using an ice-water bath.[4]

    • In a separate, dry flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.[4]

  • Reaction:

    • Using a syringe or the dropping funnel, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-24 hours, monitoring its progress periodically by TLC or LC-MS until the starting amine is consumed.[4]

  • Workup and Purification:

    • Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).[4]

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization or silica gel chromatography to obtain the pure sulfonamide.[7]

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Reagent Setup (Dissolve Amine & Base in Anhydrous Solvent) prep->reagents cool Cool Reaction (0 °C Ice Bath) reagents->cool addition Slow Addition (Add Sulfonyl Chloride Solution Dropwise) cool->addition react Reaction (Warm to RT, Stir 2-24h, Monitor) addition->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Chromatography or Recrystallization) workup->purify product Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low or No Product Yield check_water Symptom: Sulfonic acid byproduct present? start->check_water yes_water Cause: Sulfonyl Chloride Hydrolysis check_water->yes_water Yes no_water Symptom: Only starting materials remain? check_water->no_water No solution_water Solution: Use anhydrous solvents & dry glassware. Work under inert atmosphere. yes_water->solution_water cause_reactivity Cause: Poor Reactivity no_water->cause_reactivity Yes solution_reactivity Solution: Increase temperature. Use stronger base. Extend reaction time. cause_reactivity->solution_reactivity

Caption: Troubleshooting workflow for low sulfonamide yield.

side_products reactants R-NH₂ R'-SO₂Cl product Desired Product R-NHSO₂R' reactants:amine->product reactants:chloride->product side_product2 Side Product 2 (Hydrolysis) R'-SO₃H reactants:chloride->side_product2 + H₂O (Contamination) side_product1 Side Product 1 (Di-sulfonylation) R-N(SO₂R')₂ product->side_product1 + R'-SO₂Cl (Excess)

Caption: Relationship between reactants and common side products.

References

Technical Support Center: Sulfonylation with 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in sulfonylation reactions using 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.

Troubleshooting Guide

Low yields in the sulfonylation of amines with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Visual Troubleshooting Workflow

G cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting start Low or No Product Formation reagent_quality Verify Reagent Quality & Purity start->reagent_quality Start Here anhydrous_conditions Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions stoichiometry Check Stoichiometry anhydrous_conditions->stoichiometry base_solvent Optimize Base and Solvent stoichiometry->base_solvent If initial checks are fine temperature Adjust Temperature base_solvent->temperature addition_rate Slow Reagent Addition temperature->addition_rate side_reactions Identify Side Reactions (e.g., Di-sulfonylation) addition_rate->side_reactions If yield is still low workup Optimize Workup & Purification side_reactions->workup

Caption: Troubleshooting workflow for low yield in sulfonylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the starting material is not being consumed. What are the likely causes?

A1: This issue often points to problems with the reagents or reaction conditions.

  • Reagent Quality: this compound is sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will render it unreactive towards the amine. Ensure you are using a fresh or properly stored batch of the sulfonyl chloride. The purity of the amine is also crucial, as impurities can interfere with the reaction.

  • Anhydrous Conditions: The presence of water in the solvent or on the glassware can decompose the sulfonyl chloride.[1] Always use anhydrous solvents and ensure your glassware is thoroughly dried before use.

  • Insufficient Activation: If your amine is sterically hindered or electronically deactivated (electron-withdrawing groups), the reaction may be sluggish. In such cases, you might consider increasing the reaction temperature or using a stronger, non-nucleophilic base.

Q2: I am observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?

A2: Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. The initially formed sulfonamide can be deprotonated by the base, creating a nucleophile that reacts with a second molecule of the sulfonyl chloride. To minimize this side reaction:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This helps to avoid localized high concentrations of the sulfonyl chloride.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-sulfonated product.[1]

Q3: What is the best base and solvent combination for this reaction?

A3: The optimal choice of base and solvent is often substrate-dependent.

  • Bases: Pyridine and triethylamine (TEA) are commonly used bases for sulfonylation. Pyridine can act as both a base and a nucleophilic catalyst. For primary amines that are prone to di-sulfonylation, a weaker or sterically hindered base might be preferable.

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally used. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.

Q4: My reaction seems to work, but I lose a lot of product during the workup. What can I do?

A4: Product loss during workup and purification is a common issue.

  • Extraction: Ensure you are using the appropriate organic solvent for extraction and that the pH of the aqueous layer is optimized for the solubility of your product and the separation of byproducts.

  • Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from any unreacted starting materials or byproducts. Recrystallization can also be an effective purification method if a suitable solvent is found.

Data Presentation

The following table summarizes the yields of sulfonylation reactions under various conditions for aromatic and heterocyclic amines. While not specific to this compound, this data provides a useful comparison of the effects of different bases and solvents on reaction outcomes.

AmineSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-0-25100[Chemistry & Biology Interface, 2018]
Aniline4-Nitrobenzenesulfonyl chloridePyridine-0-25100[Chemistry & Biology Interface, 2018]
AnilineBenzenesulfonyl chlorideTriethylamineTHFRT86[Chemistry & Biology Interface, 2018]
AnilineBenzenesulfonyl chlorideTriethylamineDiethyl ether085[Chemistry & Biology Interface, 2018]
2-Amino-6-chloropurine4-Acetamidobenzenesulfonyl chloridePyridinePyridine10075[Journal of Medicinal Chemistry, 1962]
Amine 3Methanesulfonyl chlorideTriethylamineDichloromethaneRT-[Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation]
ThymolThionyl chloride-Cyclohexane0-591.3[Obtained sulfonation yields for each solvent (molar ratio η= 3 and temperature [0 -5°C])]

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol provides a general procedure for the reaction of a primary amine with this compound. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Primary amine (1.0 mmol)

  • This compound (1.0-1.05 mmol)

  • Anhydrous base (e.g., pyridine or triethylamine, 1.1-1.5 mmol)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) and the chosen base (1.1-1.5 mmol) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-24 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve amine and base in anhydrous solvent cool Cool amine solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve sulfonyl chloride in anhydrous solvent add Add sulfonyl chloride solution dropwise prep_sulfonyl->add cool->add stir Stir at RT and monitor by TLC/HPLC add->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: General experimental workflow for sulfonylation.

References

side reactions of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The information is designed to help overcome common challenges and side reactions encountered during its use with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when reacting this compound with primary amines?

A1: The most prevalent side reaction is the formation of a di-sulfonylated amine, where two molecules of the sulfonyl chloride react with one molecule of the primary amine. This is more likely to occur if the primary amine is used in excess to act as a base or if the reaction conditions are not carefully controlled. Another common issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid if moisture is present in the reaction.

Q2: My reaction with a secondary amine is very sluggish. What could be the issue?

A2: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance.[1] The reaction rate can be significantly influenced by the steric bulk of the secondary amine. To improve the reaction rate, you can try increasing the reaction temperature, using a more polar aprotic solvent like DMF or NMP, or adding a non-nucleophilic base such as triethylamine or pyridine to activate the amine.[1]

Q3: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired sulfonamide. What could it be?

A3: A common insoluble byproduct is the sulfonic acid derivative of this compound. This is formed by the hydrolysis of the starting material in the presence of water.[2] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination.

Q4: Can I use an alcohol as a solvent for my reaction with an amine?

A4: It is generally not recommended to use alcohol as a solvent. Alcohols are nucleophiles and can react with the sulfonyl chloride to form a sulfonate ester as a side product.[3][4] This will consume your starting material and complicate the purification of your desired sulfonamide. It is best to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q5: How can I remove the unreacted sulfonyl chloride and the corresponding sulfonic acid from my final product?

A5: Unreacted sulfonyl chloride can often be removed by chromatography. The sulfonic acid, being acidic, can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired sulfonamide derived from a primary amine will also be acidic and can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the pure sulfonamide.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).Reduced formation of the sulfonic acid byproduct and increased yield of the sulfonamide.
Di-sulfonylation of Primary Amine Use a non-nucleophilic base (e.g., pyridine, triethylamine) instead of excess primary amine. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile.Minimized formation of the di-sulfonylated product.
Poor Reactivity of the Nucleophile For sterically hindered or electron-poor amines, increase the reaction temperature or use a more polar solvent (e.g., DMF).Increased reaction rate and higher conversion to the desired product.
Sub-optimal Stoichiometry Carefully control the stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) is often optimal when using a separate base.Maximized conversion of the limiting reagent (sulfonyl chloride).
Issue 2: Complex Mixture of Products in the Final Reaction
Potential Cause Troubleshooting Step Expected Outcome
Reaction with Solvent Avoid nucleophilic solvents like alcohols. Use inert, aprotic solvents such as DCM, THF, or acetonitrile.Elimination of side products resulting from reaction with the solvent.
Thermal Decomposition If the reaction requires heating, monitor the temperature carefully and avoid excessive heat. Consider running the reaction at a lower temperature for a longer duration.Reduced formation of degradation products.
Multiple Reactive Sites on Nucleophile If the nucleophile has multiple reactive sites (e.g., a hydroxyl group and an amino group), consider using a protecting group strategy for the more reactive site that is not intended to react.Selective reaction at the desired site and a cleaner product profile.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 10 mL) to remove the excess base and amine. Then, wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) to remove any sulfonic acid byproduct. Finally, wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathways Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonyl chloride DesiredProduct Desired Sulfonamide (Primary Amine Adduct) Start->DesiredProduct + Primary Amine DesiredProduct2 Desired Sulfonamide (Secondary Amine Adduct) Start->DesiredProduct2 + Secondary Amine SideProduct1 Di-sulfonated Amine Start->SideProduct1 + Primary Amine (Excess) SideProduct2 Sulfonate Ester Start->SideProduct2 + Alcohol SideProduct3 Sulfonic Acid Start->SideProduct3 + Water PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R2NH) Alcohol Alcohol (R-OH) Water Water (H2O)

Caption: Main reaction pathways and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckStoichiometry Check Stoichiometry (Excess Amine?) CheckMoisture->CheckStoichiometry No UseAnhydrous Use Anhydrous Reagents/ Solvents & Inert Atmosphere CheckMoisture->UseAnhydrous Yes CheckSolvent Check Solvent (Is it Nucleophilic?) CheckStoichiometry->CheckSolvent No UseBase Use Non-nucleophilic Base & Controlled Addition CheckStoichiometry->UseBase Yes CheckTemperature Check Temperature (Too High?) CheckSolvent->CheckTemperature No UseAprotic Switch to Aprotic Solvent (DCM, THF) CheckSolvent->UseAprotic Yes LowerTemp Lower Reaction Temperature CheckTemperature->LowerTemp Yes Success Improved Yield/ Purity CheckTemperature->Success No UseAnhydrous->Success UseBase->Success UseAprotic->Success LowerTemp->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide product?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Such as the parent 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride or the corresponding amine.

  • Byproducts from the sulfonylation reaction: Including regioisomers if the sulfonyl chloride position was not exclusively at the 6-position.

  • Hydrolyzed sulfonyl chloride: The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid can be present if the sulfonyl chloride intermediate was exposed to moisture.[1]

  • Residual solvents: Solvents used in the reaction and workup steps.

  • Polymeric materials: Tar-like substances can form under harsh reaction conditions.

Q2: What initial analytical steps are recommended before starting the purification?

A2: Before beginning purification, it is crucial to analyze the crude product to understand the impurity profile. This will help in selecting the most effective purification strategy.[1] Recommended techniques include:

  • Thin Layer Chromatography (TLC): To visualize the number of components and determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To obtain a more accurate assessment of the purity and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structures of the desired product and major impurities.

Q3: Are there any specific stability concerns for this class of compounds during purification?

A3: While generally stable, prolonged exposure to strong acidic or basic conditions and high temperatures should be avoided to prevent potential degradation of the sulfonamide or the tetrahydroquinoline core.[1] The sulfonyl chloride intermediate, if present, is particularly sensitive to moisture.[1]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Suggestion
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller solvent volume are more efficient than a single extraction with a large volume.
Co-elution with impurities during chromatography Optimize the solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can enhance separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product remains in the mother liquor after recrystallization Cool the recrystallization mixture slowly to encourage crystal formation. If the product is too soluble, try a different solvent or a solvent pair. Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.
Decomposition on silica gel If you suspect your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, you can use silica gel that has been treated with a base like triethylamine.
Difficulty in Removing a Specific Impurity
Impurity Type Troubleshooting Suggestion
Unreacted Starting Amine If the amine is basic, an acidic wash of the organic solution of your crude product can help remove it by forming a water-soluble salt.
Unreacted Sulfonyl Chloride The sulfonyl chloride is more reactive than the sulfonamide. It can be quenched by adding a small amount of water or an amine scavenger to the reaction mixture before workup.
Highly Polar Impurities These can often be removed by washing the organic solution of the crude product with brine or water.
Non-polar Impurities These can be removed by washing the crude solid with a non-polar solvent in which the desired product is insoluble (e.g., hexanes, diethyl ether).
Product Oiling Out During Recrystallization
Potential Cause Troubleshooting Suggestion
Solution is supersaturated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[1]
Inappropriate solvent The chosen solvent may be too good of a solvent for your compound even at low temperatures. Try a less polar solvent or a solvent pair.
Presence of impurities Impurities can inhibit crystallization.[1] It may be necessary to first purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized for your specific compound.

1. Selection of Solvent System:

  • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

  • Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.

  • A common starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

4. Elution:

  • Begin eluting with the chosen solvent system.

  • If using a gradient, gradually increase the polarity of the eluent.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and needs to be determined experimentally.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable one.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.

3. Cooling and Crystallization:

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Further cooling in an ice bath can maximize the yield of crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Analysis Initial Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Relatively Pure Pure Pure Product Column->Pure Waste Impurities/Mother Liquor Column->Waste Recrystallization->Pure Recrystallization->Waste

Caption: General workflow for the purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Pure Pure Product (>95%) CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyImpurity Identify Impurity (NMR, MS) Impure->IdentifyImpurity ChooseMethod Select Different Purification Method IdentifyImpurity->ChooseMethod ReChromatograph Re-run Column with Optimized Conditions ChooseMethod->ReChromatograph Co-elution ReRecrystallize Re-crystallize from Different Solvent ChooseMethod->ReRecrystallize Soluble Impurity ReChromatograph->CheckPurity ReRecrystallize->CheckPurity

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Improving the Stability of Sulfonyl Chloride Reagents in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of sulfonyl chloride reagents in solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with sulfonyl chloride solutions.

Issue Possible Causes Recommended Solutions
Low or no conversion of starting material in a reaction. 1. Degraded sulfonyl chloride reagent: The reagent may have hydrolyzed due to exposure to moisture.[1][2] 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] 3. Inappropriate solvent: The sulfonyl chloride may be unstable or unreactive in the chosen solvent.1. Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1][2] 3. Consult the literature for appropriate solvents for the specific sulfonyl chloride and reaction type.
Formation of a significant amount of a polar byproduct. Hydrolysis of the sulfonyl chloride: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which is highly polar.[2][3] This is often caused by trace amounts of water in the solvent or on the glassware.[1][2]Rigorously exclude moisture from the reaction. Use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere.[1][2] Consider adding a dehydrating agent if compatible with the reaction conditions.
Inconsistent reaction yields. Variable reagent quality: The purity and stability of the sulfonyl chloride may vary between batches or due to improper storage.[3] Presence of impurities in other reagents: Moisture or other nucleophilic impurities in the substrate, base, or solvent can consume the sulfonyl chloride.Standardize reagent handling and storage. Store sulfonyl chlorides in a desiccator, under an inert atmosphere, and away from light.[4] Ensure the purity of all reaction components. Purify solvents and other reagents as necessary.
Discoloration of the sulfonyl chloride solution. Decomposition of the sulfonyl chloride: Some sulfonyl chlorides can discolor upon degradation, which may be accelerated by light or impurities.Store the sulfonyl chloride solution in an amber bottle to protect it from light. Prepare fresh solutions before use whenever possible.

Frequently Asked Questions (FAQs)

1. What are the main factors that affect the stability of sulfonyl chloride solutions?

The primary factor affecting the stability of sulfonyl chlorides is their susceptibility to hydrolysis by water.[2][3] Other factors include:

  • Temperature: Higher temperatures generally accelerate decomposition.[1]

  • Light: Some sulfonyl chlorides may be light-sensitive.

  • Presence of nucleophiles: Contaminants such as alcohols or amines can react with and consume the sulfonyl chloride.

  • Solvent: The polarity and protic nature of the solvent can influence the rate of solvolysis.

2. How can I minimize the degradation of my sulfonyl chloride solution during storage?

To maximize the shelf-life of your sulfonyl chloride solutions:

  • Use anhydrous solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods before use.[1]

  • Store under an inert atmosphere: After preparing the solution, flush the headspace of the storage container with a dry, inert gas like nitrogen or argon.

  • Use appropriate storage containers: Store solutions in clean, dry glass bottles with tight-fitting caps. For light-sensitive compounds, use amber bottles.

  • Store at low temperatures: If the sulfonyl chloride is thermally stable at lower temperatures, storing the solution in a refrigerator or freezer can slow down degradation. However, always ensure the container is well-sealed to prevent condensation upon removal.

3. What is the typical shelf-life of a sulfonyl chloride solution?

The shelf-life of a sulfonyl chloride solution is highly dependent on the specific sulfonyl chloride, the solvent, the concentration, and the storage conditions. A solution of a reactive sulfonyl chloride like methanesulfonyl chloride in a less-than-perfectly-dry solvent might only be viable for a few hours at room temperature. In contrast, a solution of a more stable sulfonyl chloride in a high-purity anhydrous solvent, stored under inert gas at a low temperature, could last for days or even weeks. It is always best practice to prepare solutions fresh or to titrate older solutions to determine the active concentration before use.

4. How can I check if my sulfonyl chloride solution has degraded?

Several analytical techniques can be used to assess the purity and concentration of a sulfonyl chloride solution:

  • NMR Spectroscopy: ¹H NMR can be used to monitor the appearance of degradation products, such as the corresponding sulfonic acid.[5]

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the sulfonyl chloride and its degradation products.[6][7][8] A reverse-phase C18 column is often suitable.[7]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used for volatile sulfonyl chlorides. However, some sulfonyl chlorides are thermally labile and may degrade in the injector.[9] Derivatization to more stable compounds, like sulfonamides, can be an alternative for quantification.[9]

5. Are there any additives that can improve the stability of sulfonyl chloride solutions?

While not a common practice in a research laboratory setting for solutions, some patents describe the use of stabilizers for bulk aliphatic sulfonyl chlorides to prevent discoloration. For laboratory use, the most effective strategy is the rigorous exclusion of water and other nucleophiles.

Quantitative Data on Sulfonyl Chloride Stability

Quantitative data on the stability of sulfonyl chlorides in common organic solvents is sparse in the peer-reviewed literature. Most studies focus on solvolysis rates in aqueous or alcoholic media. The following table summarizes some of the available data, primarily for hydrolysis, to provide a general understanding of reactivity.

Sulfonyl ChlorideSolvent SystemTemperature (°C)Half-life (t₁₂) or Rate Constant (k)Reference
Alkanesulfonyl chlorides (general)100% H₂O25k ≈ 2.1 x 10⁻⁴ to 4.4 x 10⁻⁴ s⁻¹[10]
2-Thiophenesulfonyl chlorideVarious aqueous and alcoholic mixtures25Varies significantly with solvent composition[10][11]
Phenylmethanesulfonyl chlorideVarious aqueous and alcoholic mixtures45Varies significantly with solvent composition[11]

Note: This data should be interpreted with caution as the stability in anhydrous aprotic organic solvents used in synthesis will be significantly different. The primary degradation pathway in these systems is reaction with trace moisture.

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing a Sulfonyl Chloride Solution

This protocol outlines the best practices for preparing a sulfonyl chloride solution to minimize degradation.

Materials:

  • Sulfonyl chloride reagent

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, syringe)

  • Inert gas source (nitrogen or argon) with a manifold

  • Septa and needles

Procedure:

  • Dry all glassware: Place all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Set up under inert atmosphere: Assemble the glassware while flushing with a stream of dry nitrogen or argon.

  • Dispense anhydrous solvent: Use a dry syringe or cannula to transfer the required volume of anhydrous solvent to the reaction flask.

  • Add sulfonyl chloride: If the sulfonyl chloride is a liquid, use a dry syringe to add it to the solvent. If it is a solid, briefly remove the septum and add the solid under a positive pressure of inert gas.

  • Store appropriately: If the solution is to be stored, flush the headspace with inert gas before sealing the flask with a septum and parafilm. Store in a cool, dark place.

Protocol 2: Monitoring Sulfonyl Chloride Degradation by ¹H NMR

This protocol provides a general method for monitoring the stability of a sulfonyl chloride solution over time using ¹H NMR.

Materials:

  • Sulfonyl chloride solution in a deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN)

  • NMR tubes with caps

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare the NMR sample: In a glovebox or under a stream of inert gas, prepare a solution of the sulfonyl chloride in the chosen deuterated solvent. If using an internal standard, add a known amount.

  • Acquire initial spectrum: Take an initial ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts of the characteristic peaks of the sulfonyl chloride.

  • Store the sample: Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, in a refrigerator).

  • Acquire subsequent spectra: At regular time intervals (e.g., every hour, every 24 hours), acquire a new ¹H NMR spectrum.

  • Analyze the data: Compare the integration of the sulfonyl chloride peaks to the integration of the internal standard (if used) or to the appearance of new peaks corresponding to degradation products (e.g., the sulfonic acid). A decrease in the relative integration of the sulfonyl chloride peaks indicates degradation.

Visualizations

degradation_pathway sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonic_acid R-SO₃H (Sulfonic Acid) sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Trace Moisture) hcl HCl

Caption: Primary degradation pathway of sulfonyl chlorides in the presence of trace moisture.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring prep_start Start: Dry Glassware & Inert Atmosphere add_solvent Add Anhydrous Solvent prep_start->add_solvent add_sulfonyl_chloride Add Sulfonyl Chloride add_solvent->add_sulfonyl_chloride prep_end Solution Prepared add_sulfonyl_chloride->prep_end initial_analysis Initial Analysis (t=0) (e.g., NMR, HPLC) prep_end->initial_analysis storage Store under Defined Conditions (Temperature, Light) initial_analysis->storage timed_analysis Analyze at Time Intervals (t=1, 2, ...n) storage->timed_analysis data_analysis Compare Data & Determine Degradation Rate timed_analysis->data_analysis

Caption: General workflow for preparing and monitoring the stability of a sulfonyl chloride solution.

References

Technical Support Center: Chemoselectivity in Reactions with Multifunctional Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemoselectivity issues in reactions involving multifunctional amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your reactions, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low chemoselectivity in the acylation of a polyamine, with acylation occurring on both primary and secondary amines. How can I improve selectivity for the primary amine?

Answer:

Low chemoselectivity in the acylation of polyamines is a common issue. The relative nucleophilicity of primary and secondary amines can be similar, leading to mixtures of products. Here are several strategies to enhance selectivity for the primary amine:

  • Choice of Acylating Agent: The reactivity and steric bulk of the acylating agent are crucial. Highly reactive agents like acyl chlorides may exhibit poor selectivity. Consider using acylating agents with greater steric hindrance or those known for high chemoselectivity.[1][2] Diacylaminoquinazolinones (DAQs) and diacylanilines (DAAs) have been shown to be highly selective for acylating primary amines in the presence of secondary amines.[1][2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the more accessible primary amine.

    • Solvent: The choice of solvent can influence the relative nucleophilicity of the amines. Protic solvents can solvate the amines to different extents, potentially altering their reactivity.[3]

    • pH Control: In aqueous media, careful control of pH can be used to selectively protonate the more basic secondary amine, rendering it less nucleophilic and favoring reaction at the primary amine.

  • Use of Protecting Groups: An orthogonal protection strategy is a robust method to ensure selectivity. You can selectively protect the secondary amine(s) before performing the acylation on the primary amine(s).[4]

Question 2: My N-alkylation of a multifunctional amine is resulting in a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?

Answer:

Preventing over-alkylation is a frequent challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine.[5] Here are some approaches to favor mono-alkylation:

  • Stoichiometry and Addition:

    • Use a large excess of the diamine relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product. However, this is not practical for valuable amines.

    • Employ slow, controlled addition of the alkylating agent to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.

  • Steric Hindrance:

    • If possible, choose a bulkier alkylating agent. The increased steric hindrance will disfavor a second alkylation on the already substituted nitrogen.

    • Leverage steric hindrance on the amine substrate itself.

  • Reaction Conditions:

    • Base Selection: The choice of base can be critical. Using a weaker base or a stoichiometric amount of a strong base can help prevent the deprotonation of the mono-alkylated product, thus disfavoring di-alkylation.[6]

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions and can help improve selectivity.

  • Protecting Group Strategy: For complex molecules, the most reliable method is to use a protecting group strategy. Protect one amine, alkylate the other, and then deprotect.

Question 3: I am attempting to selectively react with the amine in an amino alcohol, but I am getting significant O-acylation/O-alkylation. How can I improve N-selectivity?

Answer:

Achieving N-selectivity in the presence of a hydroxyl group depends on exploiting the differences in nucleophilicity between the amine and the alcohol.

  • For Acylation:

    • Reaction Conditions: Under neutral or slightly basic conditions, the amine is generally more nucleophilic than the hydroxyl group, favoring N-acylation.[7] The use of a non-nucleophilic base is recommended.

    • Acylating Agent: Highly reactive acylating agents like acyl chlorides can lead to O-acylation. Using less reactive agents like esters or employing catalytic methods can improve N-selectivity.

    • Catalyst: Certain catalysts can promote selective acylation. For example, some studies have shown that specific catalysts can achieve O-selective acylation, highlighting the importance of catalyst choice in directing the reaction.[8]

  • For Alkylation:

    • pH Control: In acidic conditions, the amine will be protonated and non-nucleophilic, which would favor O-alkylation. Therefore, maintaining neutral or basic conditions is crucial for N-alkylation.

    • Protecting the Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group as a silyl ether or another suitable protecting group before performing the N-alkylation.

Troubleshooting Workflow for Low Chemoselectivity

G start Low Chemoselectivity Observed reaction_type Identify Reaction Type start->reaction_type acylation Acylation reaction_type->acylation Acylation alkylation Alkylation reaction_type->alkylation Alkylation protection Protection reaction_type->protection Protection acyl_agent Evaluate Acylating Agent (Reactivity/Sterics) acylation->acyl_agent alkyl_reagents Check Reagent Stoichiometry & Addition Method alkylation->alkyl_reagents protect_group Review Protecting Group Strategy protection->protect_group acyl_sol1 Use less reactive agent (e.g., anhydride vs. chloride) acyl_agent->acyl_sol1 High Reactivity acyl_sol2 Use sterically hindered agent acyl_agent->acyl_sol2 Low Sterics acyl_cond Adjust Reaction Conditions (Temp/Solvent/Base) acyl_agent->acyl_cond Agent OK end Improved Chemoselectivity acyl_sol1->end acyl_sol2->end acyl_cond_sol1 Lower Temperature acyl_cond->acyl_cond_sol1 acyl_cond_sol2 Screen Solvents acyl_cond->acyl_cond_sol2 acyl_cond_sol1->end acyl_cond_sol2->end alkyl_sol1 Use large excess of amine alkyl_reagents->alkyl_sol1 Over-alkylation alkyl_sol2 Slow addition of alkylating agent alkyl_reagents->alkyl_sol2 Over-alkylation alkyl_cond Adjust Reaction Conditions (Base/Solvent) alkyl_reagents->alkyl_cond Stoichiometry OK alkyl_sol1->end alkyl_sol2->end alkyl_cond_sol1 Use weaker/stoichiometric base alkyl_cond->alkyl_cond_sol1 alkyl_cond_sol2 Use polar aprotic solvent alkyl_cond->alkyl_cond_sol2 alkyl_cond_sol1->end alkyl_cond_sol2->end protect_sol1 Ensure orthogonal protection scheme protect_group->protect_sol1 protect_sol2 Verify stability of protecting group to reaction conditions protect_group->protect_sol2 protect_sol1->end protect_sol2->end

Caption: Troubleshooting workflow for low chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for amines and under what conditions are they stable/removed?

A1: The choice of protecting group is critical for achieving chemoselectivity in multi-step syntheses. Here are some of the most common amine protecting groups:

Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)
tert-ButoxycarbonylBocCatalytic hydrogenation, mild baseStrong acid (e.g., TFA in DCM)
CarboxybenzylCbz or ZMild acid and baseCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocAcid, catalytic hydrogenationBase (e.g., piperidine in DMF)
2-NitrobenzenesulfonylNosyl (Ns)Acid, Boc and Cbz protection conditionsThiolates (e.g., thiophenol, K₂CO₃ in DMF)

Q2: How do I choose between different acylating agents for selective N-acylation?

A2: The choice depends on the substrate and the desired level of selectivity. Here is a comparison of common acylating agents:

Acylating AgentReactivitySelectivityCommon Side Reactions/Issues
Acyl Chlorides Very HighGenerally LowCan be difficult to control, may react with other nucleophiles (e.g., -OH).
Acid Anhydrides HighModerateGenerally more selective than acyl chlorides. Can be used for selective N-acylation of amino alcohols under neutral conditions.[7]
Activated Esters ModerateGoodOften used in peptide coupling; selectivity can be tuned by the activating group.
Potassium Acyltrifluoroborates (KATs) ModerateHighShows excellent chemoselectivity for primary amines in the presence of secondary amines and other functional groups under acidic conditions.[8][9][10]

Q3: What factors influence the N- vs. O-alkylation of amino alcohols?

A3: The selectivity of N- vs. O-alkylation is primarily governed by the relative nucleophilicity of the nitrogen and oxygen atoms, which is influenced by several factors:

  • pH: This is the most critical factor. In acidic solution (pH < 7), the amine is protonated (R-NH₃⁺), making it non-nucleophilic and favoring O-alkylation. In neutral or basic conditions (pH > 7), the amine is a better nucleophile than the alcohol, leading to preferential N-alkylation.

  • Solvent: The solvent can affect the nucleophilicity of both groups through solvation effects. Protic solvents can form hydrogen bonds with both the amine and the alcohol, potentially reducing their nucleophilicity. Aprotic solvents are often preferred for N-alkylation.

  • Steric Hindrance: If either the nitrogen or oxygen atom is sterically hindered, the reaction will be favored at the more accessible site.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetric Diamine

This protocol is adapted from a general method for the selective mono-protection of diamines by in situ generation of the mono-hydrochloride salt.[11][12][13]

Materials:

  • Symmetric diamine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Water (H₂O)

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorotrimethylsilane (1.0 eq) dropwise to the cooled, stirring solution. A white precipitate of the diamine dihydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. This allows for the formation of the mono-protonated diamine in equilibrium.

  • Add water (approximately 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc product.

  • Adjust the pH of the aqueous layer to >12 with 2 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Workflow for Selective Mono-Boc Protection

G start Start: Symmetric Diamine step1 1. Dissolve diamine in anhydrous MeOH 2. Cool to 0 °C start->step1 step2 3. Add Me3SiCl (1.0 eq) dropwise (Forms mono-protonated diamine in situ) step1->step2 step3 4. Warm to RT, stir 30 min step2->step3 step4 5. Add H2O, then Boc2O (1.0 eq) 6. Stir 1-2 h at RT step3->step4 workup1 7. Dilute with H2O, wash with ether step4->workup1 workup2 8. Basify aqueous layer (pH > 12) 9. Extract with DCM workup1->workup2 workup3 10. Dry, filter, and concentrate organic extracts workup2->workup3 end End: Mono-Boc Protected Diamine workup3->end

Caption: Experimental workflow for selective mono-Boc protection.

Protocol 2: Selective N-Acylation of an Amino Alcohol

This protocol describes a general procedure for the selective N-acylation of an amino alcohol using acetic anhydride under neutral conditions.[7]

Materials:

  • Amino alcohol (e.g., 1-aminopentan-3-ol) (1.0 eq)

  • Acetic anhydride (1.05 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting amino alcohol is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acylated amino alcohol. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Nosyl Protection of a Primary Amine

This protocol is a general method for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride (nosyl chloride).

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add a solution of Ns-Cl (1.1 eq) in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the crude N-nosylated amine, which can be purified by recrystallization or column chromatography.

References

Technical Support Center: Scale-Up of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound presents several challenges, primarily related to the highly reactive and corrosive nature of the reagents involved, particularly chlorosulfonic acid. Key challenges include:

  • Exothermic Reaction Control: The chlorosulfonation step is highly exothermic and requires stringent temperature control to prevent runaway reactions and the formation of side products.

  • Reagent Handling and Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[1][2][3] Safe handling, storage, and quenching procedures are critical at a larger scale.

  • Product Isolation and Purification: Isolating the sulfonyl chloride from the reaction mixture can be difficult due to its reactivity and potential for hydrolysis. Purification to remove sulfonic acid and other impurities is crucial for subsequent steps.

  • By-product Formation: Undesired isomers and sulfone formation can occur, complicating purification and reducing the overall yield.

  • Material Compatibility: The corrosive nature of the reaction mixture necessitates the use of specialized, corrosion-resistant reactors and equipment.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using techniques like TLC or HPLC. Insufficient reaction time or inadequate mixing can lead to incomplete conversion.

  • Sub-optimal Temperature: The reaction temperature is critical. For the chlorosulfonation step, temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of the product and increased by-product formation.

  • Moisture Contamination: this compound is sensitive to moisture, which can hydrolyze it to the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the chlorosulfonating agent will lead to incomplete conversion.

  • Inefficient Work-up: During work-up, the product can be lost through hydrolysis or incomplete extraction. Quenching the reaction by carefully adding the reaction mixture to ice-water can help precipitate the product, but this must be done cautiously to control the exotherm.

Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions and how can I minimize them?

A3: The primary impurity is often the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride. Other potential by-products include isomeric sulfonyl chlorides and sulfones.

  • Hydrolysis to Sulfonic Acid: This is the most common side reaction. To minimize it, use anhydrous conditions and work quickly during the aqueous work-up. Washing the crude product with cold water can help remove the more water-soluble sulfonic acid.

  • Isomer Formation: The position of sulfonation on the quinoline ring is directed by the existing substituents. While the 6-position is generally favored, other isomers may form. Running the reaction at the optimal temperature can improve regioselectivity.

  • Sulfone Formation: Sulfones can form as by-products, especially at higher temperatures. Maintaining strict temperature control is key to minimizing their formation.

Q4: What are the recommended safety precautions when working with chlorosulfonic acid on a larger scale?

A4: Chlorosulfonic acid is a hazardous substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, safety goggles, and a face shield.[4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[4]

  • Reagent Handling: Add chlorosulfonic acid slowly and in a controlled manner to the reaction mixture, ensuring adequate cooling to manage the exothermic reaction.

  • Quenching: Never add water directly to chlorosulfonic acid.[4] For quenching, the reaction mixture should be added slowly to a large excess of ice with vigorous stirring.

  • Spill Management: Have appropriate spill kits available. Small spills can be neutralized with a suitable absorbent material like sodium bicarbonate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Use fresh, high-purity starting materials. Ensure the 2-Oxo-1,2,3,4-tetrahydroquinoline is dry.
Incorrect reaction temperature.Optimize the reaction temperature. For chlorosulfonation, a low temperature (e.g., 0-5 °C) is often required.
Insufficient reaction time.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction duration.
Formation of a Tarry, Intractable Mass Runaway reaction due to poor temperature control.Improve cooling efficiency and ensure slow, controlled addition of reagents. Consider diluting the reaction mixture.
Presence of significant impurities in starting materials.Purify the starting 2-Oxo-1,2,3,4-tetrahydroquinoline before use.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.Attempt to purify the product by trituration with a suitable solvent or by column chromatography.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Difficult Filtration of the Product Very fine particle size of the precipitate.Adjust the quenching/precipitation conditions. A slower precipitation at a slightly higher temperature might yield larger crystals.
Product is too soluble in the work-up solvent.Use a solvent in which the product has lower solubility for washing and isolation.

Experimental Protocols

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline

A common route to 2-Oxo-1,2,3,4-tetrahydroquinoline involves the cyclization of N-phenyl-β-alanine or a related precursor. While various methods exist, a representative procedure is outlined below.

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, place N-phenyl-β-alanine.

  • Cyclization: Add a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid.

  • Heating: Heat the mixture with stirring to a temperature typically ranging from 100 to 140°C. The optimal temperature and time should be determined by reaction monitoring.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

The chlorosulfonation of 2-Oxo-1,2,3,4-tetrahydroquinoline is a critical step.

Methodology:

  • Reaction Setup: In a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, place a suitable solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the solvent to 0-5°C. Slowly add chlorosulfonic acid to the solvent with vigorous stirring, maintaining the low temperature.

  • Substrate Addition: Once the chlorosulfonic acid is fully dissolved and the temperature is stable, slowly add 2-Oxo-1,2,3,4-tetrahydroquinoline to the solution. The addition should be controlled to keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) until completion, as monitored by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This will precipitate the sulfonyl chloride product.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove any residual acids. Dry the product under vacuum at a low temperature to prevent decomposition. Further purification can be achieved by recrystallization from a non-protic solvent if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of aryl sulfonyl chlorides. The optimal conditions for this compound should be determined experimentally.

Parameter Condition A Condition B Condition C Potential Impact on Yield and Purity
Chlorosulfonating Agent Chlorosulfonic AcidSOCl₂ (from sulfonic acid)SO₂Cl₂Chlorosulfonic acid is a common and effective reagent. The two-step process via the sulfonic acid can sometimes offer better control.
Solvent DichloromethaneChloroformNeat (no solvent)A solvent helps with temperature control and stirring but needs to be inert. Neat reactions can be difficult to control on a large scale.
Temperature 0-5°C20-25°C> 40°CLower temperatures generally favor higher purity by minimizing side reactions. Higher temperatures can lead to decomposition and by-product formation.
Equivalents of Chlorosulfonating Agent 1.1 eq2.0 eq5.0 eqA slight excess is necessary to drive the reaction to completion. A large excess can lead to more by-products and difficult work-up.
Reaction Time 1-2 hours4-6 hours> 12 hoursShould be optimized by monitoring the reaction. Prolonged reaction times can lead to product degradation.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Starting Material cluster_chlorosulfonation Chlorosulfonation Reaction start N-Phenyl-β-alanine cyclization Cyclization with PPA start->cyclization workup1 Quenching and Isolation cyclization->workup1 purification1 Recrystallization workup1->purification1 product1 2-Oxo-1,2,3,4-tetrahydroquinoline purification1->product1 product1_input 2-Oxo-1,2,3,4-tetrahydroquinoline chlorosulfonation Reaction with Chlorosulfonic Acid product1_input->chlorosulfonation workup2 Quenching on Ice chlorosulfonation->workup2 isolation Filtration and Washing workup2->isolation drying Vacuum Drying isolation->drying final_product This compound drying->final_product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield or High Impurity check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup reagent_purity Are starting materials pure and anhydrous? check_reagents->reagent_purity temp_control Was temperature strictly controlled? check_conditions->temp_control hydrolysis Is hydrolysis occurring during work-up? check_workup->hydrolysis reagent_purity->check_conditions Yes purify_reagents Purify/dry starting materials reagent_purity->purify_reagents No purify_reagents->check_conditions optimize_temp Optimize temperature profile temp_control->optimize_temp No stoichiometry Was stoichiometry correct? optimize_temp->stoichiometry stoichiometry->check_workup Yes adjust_stoichiometry Adjust reagent ratios stoichiometry->adjust_stoichiometry No adjust_stoichiometry->check_workup minimize_water_contact Minimize contact with water; use cold water hydrolysis->minimize_water_contact Yes purification_method Is the purification method effective? minimize_water_contact->purification_method optimize_purification Optimize recrystallization solvent or chromatography purification_method->optimize_purification No optimize_purification->start Re-evaluate

Caption: A troubleshooting decision tree for low yield or high impurity issues.

PKM2 Signaling Pathway

Derivatives of this compound are known to be activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.

G cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_downstream Metabolic Fate Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Biosynthesis Biosynthesis (Amino Acids, Lipids, Nucleotides) PEP->Biosynthesis Diverted in cancer TCA_cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_cycle Lactate Lactate Production Pyruvate->Lactate PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Activation PKM2_dimer->Biosynthesis Favors PKM2_tetramer->Pyruvate Promotes PKM2_tetramer->PKM2_dimer Inhibition Activator 2-Oxo-N-aryl-1,2,3,4- tetrahydroquinoline-6-sulfonamide (Activator) Activator->PKM2_tetramer

Caption: The role of PKM2 in cancer metabolism and its activation.

References

Catalyst Selection for Efficient Sulfonamide Coupling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of sulfonamides, offering systematic approaches to problem-solving.

Question: My sulfonamide synthesis is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in sulfonamide synthesis can be attributed to several factors, including catalyst choice and activity, reaction conditions, and substrate reactivity. Below is a systematic guide to troubleshooting this common issue.

1. Catalyst Selection and Activity:

The choice of catalyst is critical for efficient sulfonamide coupling. For traditional reactions involving sulfonyl chlorides and amines, a simple base catalyst such as triethylamine or pyridine is often sufficient.[1] However, for more complex cross-coupling reactions, a transition metal catalyst is typically necessary.

  • Palladium-Based Catalysts: Widely used for C-N cross-coupling, but they can be prone to deactivation.[2]

    • Troubleshooting:

      • Ensure the activity of your palladium catalyst.

      • Consider using specialized ligands, such as dialkyl biaryl phosphines, which can prevent catalyst dimerization and accelerate the reaction.[2]

  • Copper-Based Catalysts: An effective alternative for the arylation of sulfonamides. Some copper-catalyzed systems can even be run in water.[2]

    • Troubleshooting:

      • If palladium catalysts are ineffective, a switch to a copper-based system may provide better results.

  • Nickel-Based Catalysts: A powerful and cost-effective alternative to palladium, particularly for reactions involving (hetero)aryl chlorides.[3]

    • Troubleshooting:

      • For challenging couplings with aryl chlorides, a nickel catalyst may be the optimal choice.

2. Reaction Conditions:

  • Temperature: The reaction temperature can significantly impact the yield.

    • Troubleshooting:

      • Some copper-catalyzed couplings of aryl boronic acids may require high temperatures to proceed efficiently.[2]

      • Conversely, if starting materials or products are thermally sensitive, milder conditions are necessary.

  • Solvent: The solvent choice can dramatically affect the outcome of the reaction.

    • Troubleshooting:

      • While common organic solvents like toluene or dioxane are frequently used, consider environmentally friendly options like water, which have been successful in some copper-catalyzed systems.[2]

  • Base: The type and amount of base are crucial, especially in palladium-catalyzed reactions where it aids in the deprotonation of the sulfonamide.[2]

3. Substrate Reactivity:

  • Attenuated Nucleophilicity of Sulfonamides: Sulfonamides are less nucleophilic than alkylamines, which can make C-N bond formation challenging.[2][3]

    • Troubleshooting:

      • The choice of a highly active catalyst system is paramount to overcome the low nucleophilicity of sulfonamides.

Question: What are the key considerations when choosing between different types of catalysts for sulfonamide coupling?

Answer:

The selection of an appropriate catalyst depends on the specific substrates and the desired reaction pathway. Here is a comparison of commonly used catalyst systems:

Catalyst TypePrimary ApplicationAdvantagesDisadvantages
Base Catalysts (e.g., Pyridine, Et3N) Traditional coupling of sulfonyl chlorides and aminesSimple, inexpensiveLimited to activated substrates
Palladium Catalysts C-N cross-coupling reactionsHigh activity, broad substrate scopeSusceptible to deactivation, cost
Copper Catalysts Arylation of sulfonamidesCost-effective, can be used in waterMay require higher temperatures
Nickel Catalysts Coupling with (hetero)aryl chloridesCost-effective, highly active for challenging substratesAir-sensitive in some cases
Ruthenium Catalysts Oxidative C-H activation routesAlternative reaction pathwayLess commonly used for general sulfonamide coupling

Experimental Protocols

General Procedure for Palladium-Catalyzed Sulfonamide Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and ligand (e.g., Xantphos, 0.04 mmol).

  • Solvent and Base: Add the appropriate solvent (e.g., dioxane or toluene, 5 mL) and base (e.g., K2CO3 or Cs2CO3, 2.0 mmol).

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for the required time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Experimental Workflows

Catalyst Selection Workflow:

The following diagram illustrates a decision-making process for selecting a suitable catalyst for sulfonamide coupling.

CatalystSelection start Start: Sulfonamide Coupling Reaction substrate Substrate Type? start->substrate sulfonyl_chloride Sulfonyl Chloride + Amine substrate->sulfonyl_chloride Traditional aryl_halide Aryl Halide + Sulfonamide substrate->aryl_halide Cross-Coupling catalyst_choice Catalyst System sulfonyl_chloride->catalyst_choice halide_type Halide Type? aryl_halide->halide_type aryl_chloride Aryl Chloride halide_type->aryl_chloride Cl aryl_bromide_iodide Aryl Bromide/Iodide halide_type->aryl_bromide_iodide Br / I aryl_chloride->catalyst_choice aryl_bromide_iodide->catalyst_choice base_cat Base Catalyst (e.g., Pyridine) catalyst_choice->base_cat ni_cat Nickel Catalyst catalyst_choice->ni_cat pd_cu_cat Palladium or Copper Catalyst catalyst_choice->pd_cu_cat optimization Reaction Optimization (Solvent, Temp, Base) base_cat->optimization ni_cat->optimization pd_cu_cat->optimization end Efficient Sulfonamide Coupling optimization->end

Caption: A decision tree for catalyst selection in sulfonamide synthesis.

General Troubleshooting Workflow:

This diagram outlines a logical approach to troubleshooting failed or low-yielding sulfonamide coupling reactions.

TroubleshootingWorkflow start Low/No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Yes catalyst_bad Replace/Screen Catalysts (Pd, Cu, Ni) check_catalyst->catalyst_bad No check_conditions 2. Vary Reaction Conditions catalyst_ok->check_conditions catalyst_bad->check_conditions conditions_varied Systematically Change: - Temperature - Solvent - Base check_conditions->conditions_varied conditions_ok Conditions Optimized conditions_varied->conditions_ok check_substrates 3. Evaluate Substrate Reactivity conditions_ok->check_substrates substrates_ok Substrates Compatible check_substrates->substrates_ok Yes substrates_issue Consider Alternative Starting Materials check_substrates->substrates_issue No success Improved Yield substrates_ok->success substrates_issue->success

References

Technical Support Center: Synthesis of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of sulfonyl fluorides, with a specific focus on avoiding the formation of undesired byproducts.

Troubleshooting Guide: Undesired Byproduct Formation

This guide addresses specific issues that may arise during the synthesis of sulfonyl fluorides and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired sulfonyl fluoride and presence of starting material (e.g., sulfonyl chloride). Incomplete reaction due to insufficient fluoride source, low reaction temperature, or short reaction time.- Increase the equivalents of the fluoride source (e.g., KF, KHF₂). - Elevate the reaction temperature. - Extend the reaction time.
Formation of sulfonic acid as a major byproduct. Hydrolysis of the sulfonyl fluoride product or the starting sulfonyl chloride, often due to the presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using potassium bifluoride (KHF₂) as the fluoride source, which can lead to less hydrolysis compared to aqueous KF.[1]
Presence of sulfonic acid anhydride byproduct. This can occur during the conversion of sulfonic acids to sulfonyl fluorides, particularly when using activating agents like thionyl fluoride.- When using thionyl fluoride with sulfonic acids, the use of a sulfonate salt instead of the free sulfonic acid can prevent anhydride formation.[2]
Formation of sulfonate ester byproducts. Reaction of the sulfonyl fluoride with residual alcohols from the starting materials or solvents.- Ensure starting materials are free of alcohol impurities. - Use aprotic solvents.
Elimination side products in deoxyfluorination reactions. The combination of the sulfonyl fluoride reagent and the base used can promote elimination, especially with activated alcohols.- Optimize the choice of sulfonyl fluoride and base. For example, for activated alcohols susceptible to elimination, a less nucleophilic base might be beneficial.[3]
Low reactivity of the starting material (e.g., sterically hindered or electron-deficient substrates). The electronic and steric properties of the substrate can significantly impact reaction rates.- For less reactive substrates, stronger activating agents or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. - In sulfonamide synthesis from sulfonyl fluorides, a stronger base may be required for less reactive amines.[4]
Difficulty in purifying the sulfonyl fluoride product from byproducts. Similar polarities of the product and impurities can make separation challenging.- Simple silica plug filtration can be effective for purification.[5] - The choice of eluent for chromatography should be optimized based on the volatility of the product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfonyl fluorides?

A1: Common methods for synthesizing sulfonyl fluorides include:

  • Fluoride-Chloride Exchange: This is a traditional method involving the reaction of sulfonyl chlorides with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[1][6]

  • From Thiols and Disulfides: These can be converted to sulfonyl fluorides through oxidative chlorination followed by fluoride exchange or by using reagents like Selectfluor.[1][6][7]

  • From Sulfonic Acids and Sulfonates: These can be converted to sulfonyl fluorides using reagents like cyanuric chloride/KHF₂ or thionyl fluoride.[2][6][7][8]

  • From Sulfonyl Hydrazides: These can be fluorinated using reagents like Selectfluor.[6][7]

  • From Aryl Halides and Diazonium Salts: These methods allow for the direct introduction of the sulfonyl fluoride moiety.[6][7][9]

Q2: How can I minimize the hydrolysis of my sulfonyl fluoride product?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using potassium bifluoride (KHF₂) as a fluoride source instead of aqueous potassium fluoride can also reduce the extent of hydrolysis.[1]

Q3: My reaction to form a sulfonyl fluoride from a sulfonyl chloride is sluggish. What can I do?

A3: If the reaction is slow, you can try several approaches. Increasing the reaction temperature, extending the reaction time, or using a higher excess of the fluoride source can improve the conversion rate. Additionally, the choice of solvent can play a role; a polar aprotic solvent is often suitable. For sterically hindered or electron-deficient sulfonyl chlorides, more forcing conditions may be necessary.

Q4: I am observing a significant amount of sulfonic acid anhydride in my reaction. How can I avoid this?

A4: The formation of sulfonic acid anhydride is a known side reaction, particularly when attempting to convert sulfonic acids to sulfonyl fluorides using certain activating agents like thionyl fluoride.[2] A successful strategy to circumvent this is to use the corresponding sulfonate salt instead of the free sulfonic acid as the starting material.[2]

Q5: What is the best way to purify my sulfonyl fluoride product?

A5: Purification can often be achieved by simple silica plug filtration.[5] For more challenging separations, column chromatography on silica gel is a standard method. The choice of eluent is important and should be tailored to the properties of your specific sulfonyl fluoride, particularly its volatility.[5]

Experimental Protocols

Protocol 1: Synthesis of an Arenesulfonyl Fluoride from an Arenesulfonyl Chloride via Fluoride-Chloride Exchange

This protocol is a general procedure for the conversion of an arenesulfonyl chloride to the corresponding arenesulfonyl fluoride using potassium bifluoride.

Materials:

  • Arenesulfonyl chloride

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arenesulfonyl chloride (1.0 eq) and anhydrous acetonitrile.

  • Add potassium bifluoride (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude arenesulfonyl fluoride.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Visualizations

experimental_workflow start Start: Arenesulfonyl Chloride reagents Add KHF₂ and Anhydrous Acetonitrile start->reagents reaction Heat to Reflux (4-12h) reagents->reaction workup Aqueous Workup reaction->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate, and Purify extraction->purification product Final Product: Arenesulfonyl Fluoride purification->product

Caption: Workflow for the synthesis of arenesulfonyl fluorides.

troubleshooting_logic start Undesired Byproduct Observed hydrolysis Is Sulfonic Acid the Byproduct? start->hydrolysis Yes anhydride Is Sulfonic Anhydride the Byproduct? start->anhydride No check_water Use Anhydrous Conditions Consider KHF₂ hydrolysis->check_water ester Is Sulfonate Ester the Byproduct? anhydride->ester No use_salt Use Sulfonate Salt Starting Material anhydride->use_salt Yes check_alcohols Use Aprotic Solvents Purify Starting Materials ester->check_alcohols Yes other Consult Further Literature ester->other No

Caption: Decision tree for troubleshooting byproduct formation.

References

Validation & Comparative

Comparative Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate sulfonylating agent is a critical step in the preparation of sulfonamides and other sulfur-containing compounds. This guide provides a comparative overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and two common alternatives, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The comparison focuses on their ¹H NMR spectral properties and synthetic accessibility, supported by experimental data.

Introduction to Sulfonylating Agents

Sulfonyl chlorides are a class of organic compounds widely used to introduce the sulfonyl group (-SO₂-) into molecules, most commonly through the formation of sulfonamides by reaction with amines. The choice of sulfonyl chloride can significantly influence the properties of the resulting molecule, including its biological activity, solubility, and fluorescent properties.

This compound is a key intermediate in the synthesis of various bioactive compounds. Notably, it is a precursor to 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, which have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy[1]. Its rigid, bicyclic structure provides a unique scaffold for drug design.

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) is one of the most common and versatile sulfonylating agents. It is valued for its stability, ease of handling, and the well-characterized reactivity of its derivatives. The tosyl group is often used as a protecting group for amines and alcohols.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is a fluorescent reagent used to label primary and secondary amines, amino acids, and proteins. The resulting dansyl sulfonamides exhibit strong fluorescence, making this reagent invaluable for qualitative and quantitative analysis in biochemistry and molecular biology.

Comparison of ¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Other Signals (ppm)Solvent
This compound (Predicted) ~7.0-8.0 (m, 3H)~2.6 (t, 2H, -CH₂-C=O), ~3.0 (t, 2H, -CH₂-Ar)~10.5 (s, 1H, -NH-)DMSO-d₆
p-Toluenesulfonyl chloride (Tosyl chloride) 7.89 (d, J=8.3 Hz, 2H), 7.48 (d, J=8.3 Hz, 2H)-2.48 (s, 3H, -CH₃)CDCl₃
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) 8.54-8.23 (m, 3H), 7.71-7.52 (m, 3H)-2.97 (s, 6H, -N(CH₃)₂)CDCl₃

Note: The predicted data for this compound is an estimation based on related structures and should be confirmed with experimental data.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of these reagents.

Synthesis of this compound

Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline

Numerous methods exist for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold[3][4]. A common approach involves the cyclization of a suitable precursor, such as a derivative of 3-(phenylamino)propanoic acid.

Step 2: Chlorosulfonation of 2-Oxo-1,2,3,4-tetrahydroquinoline

The 2-oxo-1,2,3,4-tetrahydroquinoline is then subjected to chlorosulfonation. A general procedure for a similar transformation involves:

  • Sulfonation: The tetrahydroquinoline core is reacted with concentrated sulfuric acid at elevated temperatures (e.g., 100°C) to introduce the sulfonic acid group.

  • Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the sulfonyl chloride[2].

The workflow for this proposed synthesis is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline cluster_1 Step 2: Chlorosulfonation Precursor Precursor Cyclization Cyclization Precursor->Cyclization e.g., Acid-catalyzed 2-Oxo-THQ 2-Oxo-1,2,3,4- tetrahydroquinoline Cyclization->2-Oxo-THQ Sulfonation Sulfonation 2-Oxo-THQ->Sulfonation Conc. H₂SO₄ Sulfonic_Acid 2-Oxo-THQ-6-sulfonic acid Sulfonation->Sulfonic_Acid Chlorination Chlorination Sulfonic_Acid->Chlorination SOCl₂ or PCl₅ Target_Compound 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonyl chloride Chlorination->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Synthesis of p-Toluenesulfonyl chloride (Tosyl chloride)

Tosyl chloride is typically synthesized by the chlorosulfonation of toluene using chlorosulfonic acid.

  • Toluene is slowly added to an excess of chlorosulfonic acid at a low temperature (0-5°C).

  • The reaction mixture is stirred until the reaction is complete.

  • The mixture is then carefully poured onto crushed ice, causing the product to precipitate.

  • The solid tosyl chloride is collected by filtration, washed with cold water, and dried.

Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)

Dansyl chloride is prepared by the chlorosulfonation of N,N-dimethyl-1-naphthylamine.

  • N,N-dimethyl-1-naphthylamine is dissolved in an inert solvent, such as chloroform or dichloromethane.

  • The solution is cooled, and chlorosulfonic acid is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction is stirred for a period, and then quenched by pouring onto ice.

  • The product is extracted with an organic solvent, and the solvent is evaporated to yield dansyl chloride.

Performance Comparison

FeatureThis compoundp-Toluenesulfonyl chloride (Tosyl chloride)5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
Primary Application Intermediate for bioactive molecules, particularly enzyme modulators.General-purpose sulfonylating agent, protecting group chemistry.Fluorescent labeling of amines and proteins.
Structural Complexity High, with a rigid bicyclic scaffold.Low, simple aromatic ring.Moderate, with a naphthalene core.
Fluorescent Properties Non-fluorescent.Non-fluorescent.Highly fluorescent derivatives.
Synthetic Accessibility Multi-step synthesis, not commercially available in large quantities.Readily available commercially, straightforward synthesis.Commercially available, multi-step synthesis.
Reactivity Expected to be similar to other aryl sulfonyl chlorides.Well-established and predictable reactivity.High reactivity towards primary and secondary amines.

Conclusion

The choice between this compound, tosyl chloride, and dansyl chloride depends heavily on the specific application.

  • This compound is the reagent of choice when the final product requires the unique structural features of the tetrahydroquinoline scaffold, for instance, in the design of specific enzyme inhibitors. Its synthesis is more involved, which may be a limiting factor for large-scale applications.

  • Tosyl chloride remains the workhorse for general sulfonamide synthesis and as a protecting group due to its low cost, high availability, and predictable reactivity.

  • Dansyl chloride is indispensable for applications requiring fluorescent detection, such as in proteomics and bioanalytical chemistry.

Researchers should carefully consider the desired properties of the final compound and the synthetic feasibility when selecting the most appropriate sulfonylating agent for their needs. Further investigation into the detailed characterization of this compound is warranted to facilitate its broader application in medicinal chemistry.

References

Comparative Guide to 13C NMR Characterization of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for a series of substituted 1,2,3,4-tetrahydroquinoline derivatives. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in numerous natural products and synthetic pharmaceuticals.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of tetrahydroquinoline and its derivatives are influenced by the electronic environment of each carbon atom. Substituents on both the heterocyclic and carbocyclic rings induce predictable shifts, aiding in the determination of substitution patterns. The following table summarizes the 13C NMR chemical shift data for the parent tetrahydroquinoline and several of its substituted analogues.

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSubstituent Carbons
1,2,3,4-Tetrahydroquinoline 42.127.222.5122.1129.3117.0126.6114.3144.8-
1-Methyl-1,2,3,4-tetrahydroquinoline 51.528.522.8122.8128.9116.1126.8111.8146.539.2 (N-CH3)
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline 50.226.125.9125.4128.6126.6126.6123.9138.8170.1 (C=O), 22.4 (N-C=O-CH3), 17.6 (C2-CH3)[1]
6-Chloro-1,2,3,4-tetrahydroquinoline 41.826.821.8123.3128.9125.8126.5115.3143.4-
8-Methyl-1,2,3,4-tetrahydroquinoline 42.027.522.1122.0127.1117.2129.8121.5143.017.8 (C8-CH3)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra. The following is a detailed methodology for the characterization of tetrahydroquinoline derivatives.

Sample Preparation
  • Weighing: Accurately weigh 50-100 mg of the tetrahydroquinoline derivative into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used as it is a versatile solvent for many organic compounds.[2]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

13C NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically employed.[3]

  • Spectral Width (SW): Approximately 0-200 ppm.[3]

  • Acquisition Time (AQ): 1-2 seconds.[3]

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.[3]

  • Number of Scans (NS): 128 or more scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]

  • Temperature: Standard room temperature (298 K) is usually sufficient.

Data Analysis and Interpretation

The assignment of carbon signals in the 13C NMR spectrum of tetrahydroquinoline derivatives is based on established chemical shift ranges and the influence of various substituents.

  • Aliphatic Carbons (C-2, C-3, C-4): These carbons typically resonate in the upfield region of the spectrum (20-55 ppm). The C-2 carbon, being adjacent to the nitrogen atom, is generally the most deshielded of the three.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons appear in the downfield region (110-150 ppm). The chemical shifts are sensitive to the nature and position of substituents on the carbocyclic ring. Electron-withdrawing groups will deshield the ortho and para carbons, while electron-donating groups will cause shielding.

  • Substituent Carbons: The chemical shifts of carbons within the substituent groups can also provide valuable structural information. For instance, the carbonyl carbon of an N-acetyl group appears significantly downfield (around 170 ppm).[1]

Workflow for 13C NMR Characterization

The following diagram illustrates the general workflow for the 13C NMR characterization of tetrahydroquinoline derivatives, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Lock, Tune, Shim load->setup acquire Acquire 13C NMR Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process assign Peak Picking & Chemical Shift Assignment process->assign interpret Structural Elucidation assign->interpret

References

A Comparative Guide to the Mass Spectrometry of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and Alternative Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and two common alternatives, Dansyl Chloride and p-Toluenesulfonyl Chloride (Tosyl Chloride). These reagents are frequently employed in chemical synthesis and derivatization for analytical purposes. Understanding their mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and structural elucidation.

Performance Comparison

The selection of a sulfonyl chloride reagent often depends on the specific application, such as its use as a chemical building block in medicinal chemistry or as a derivatizing agent to enhance detectability in mass spectrometry.[1] this compound serves as a key intermediate in the synthesis of novel sulfonamide derivatives.[1] Alternatives like Dansyl Chloride and Tosyl Chloride are widely used for derivatizing amines and phenols to improve their chromatographic and mass spectrometric properties.[2][3]

Physicochemical Properties and Mass Spectrometry Data

The following table summarizes key physicochemical properties and available mass spectrometry data for the three compounds. This information is essential for setting up mass spectrometry experiments and interpreting the resulting data.

PropertyThis compoundDansyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)
CAS Number 66657-42-9[4]605-65-2[5]98-59-9[3]
Molecular Formula C₉H₈ClNO₃S[4]C₁₂H₁₂ClNO₂S[5]C₇H₇ClO₂S[6]
Molecular Weight 245.68 g/mol [4]269.75 g/mol 190.65 g/mol [3]
Key MS Fragments (m/z) Data not readily available in public databases. Expected fragments would involve loss of SO₂Cl, Cl, and cleavage of the tetrahydroquinoline ring.269 (M+), 170, 168, 163[5]155, 91, 65[6]
Ionization Mode Electrospray Ionization (ESI) is suitable.Electrospray Ionization (ESI) is commonly used.[7]Electron Ionization (EI) and Electrospray Ionization (ESI) are applicable.[6]

Experimental Protocols

A general protocol for obtaining mass spectrometry data for sulfonyl chlorides using Electrospray Ionization (ESI) is provided below. This protocol can be adapted for each specific compound.

General Mass Spectrometry Protocol for Sulfonyl Chlorides

1. Sample Preparation:

  • Dissolve the sulfonyl chloride compound in a suitable organic solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.[8]

  • Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL for analysis.[8]

  • If necessary, acidify the final solution with 0.1% formic acid to promote protonation and enhance signal intensity in positive ion mode.[9]

  • Caution: Sulfonyl chlorides are reactive and moisture-sensitive. Prepare solutions fresh and use anhydrous solvents if possible.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and fragmentation analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 400 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This is crucial for structural confirmation. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

3. Data Analysis:

  • Identify the monoisotopic mass of the parent compound.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can provide structural information. For sulfonyl chlorides, common fragmentation includes the loss of the sulfonyl chloride group or parts of it.[10]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a synthetic compound like this compound.

Mass_Spec_Workflow Mass Spectrometry Analysis Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Compound Synthetic Compound (e.g., Sulfonyl Chloride) Dissolution Dissolve in Organic Solvent Compound->Dissolution Step 1 Dilution Dilute to Working Concentration Dissolution->Dilution Step 2 Acidification Acidify with Formic Acid (Optional) Dilution->Acidification Step 3 Infusion Direct Infusion (ESI Source) Acidification->Infusion Step 4 FullScan Full Scan MS (Identify [M+H]⁺) Infusion->FullScan Step 5 MSMS Tandem MS (MS/MS) (Fragmentation) FullScan->MSMS Step 6 MassID Identify Molecular and Fragment Ions MSMS->MassID Step 7 StructElucid Structural Elucidation MassID->StructElucid Step 8

Caption: A generalized workflow for mass spectrometry analysis.

References

A Comparative Guide to the Reactivity of Quinoline-6-sulfonyl Chloride and Quinoline-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Underpinnings of Reactivity

The reactivity of the sulfonyl chloride group in these isomers is fundamentally governed by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline scaffold is electronegative and exerts an electron-withdrawing effect (-I and -M effects), which influences the electron density at various positions on the carbocyclic ring. This, in turn, dictates the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.

The nitrogen atom's electron-withdrawing influence is more pronounced at positions ortho and para to it (positions 2, 4, 5, 7, and 9) through resonance. Position 6 is meta to the nitrogen atom and is therefore less influenced by its resonance effect, primarily feeling the inductive effect. Conversely, position 7 is para to the nitrogen in the benzenoid ring, and thus experiences a stronger deactivating effect. This suggests that the sulfur atom in quinoline-7-sulfonyl chloride is more electron-deficient and, consequently, more electrophilic and reactive towards nucleophiles than the sulfur atom in quinoline-6-sulfonyl chloride .

This difference in reactivity can be critical in synthetic planning, influencing reaction conditions, yields, and the potential for side reactions.

Data Presentation: A Comparative Overview

Given the absence of direct comparative kinetic data, the following table summarizes the expected and inferred differences in properties and reactivity based on theoretical electronic effects.

PropertyQuinoline-6-sulfonyl ChlorideQuinoline-7-sulfonyl ChlorideRationale
Position on Quinoline Ring 6-position (meta to nitrogen)7-position (para to nitrogen)The position relative to the heteroatom dictates the electronic influence.
Electronic Effect of Nitrogen Primarily inductive electron withdrawal.Stronger resonance and inductive electron withdrawal.The nitrogen atom's deactivating effect is more strongly felt at the 7-position due to resonance.
Electrophilicity of Sulfur LowerHigherThe greater electron withdrawal at the 7-position leads to a more electron-deficient and thus more electrophilic sulfonyl chloride group.
Predicted Reactivity Less reactive towards nucleophiles.More reactive towards nucleophiles.A more electrophilic center will react faster with nucleophiles. This is a key consideration for reactions such as sulfonamide formation.
Typical Reaction Conditions May require slightly more forcing conditions (e.g., higher temperature, longer reaction time, or stronger base).Expected to react under milder conditions.The higher intrinsic reactivity of the 7-isomer should allow for less stringent reaction parameters to achieve similar conversion rates.
Potential for Side Reactions LowerPotentially higher (e.g., hydrolysis of the sulfonyl chloride)The increased reactivity of the 7-isomer could also make it more susceptible to reaction with trace nucleophiles, such as water, leading to the formation of the corresponding sulfonic acid.[1][2]

Experimental Protocols

While a direct comparative study is unavailable, the following protocols for the synthesis and subsequent reaction of quinoline sulfonyl chlorides are representative of the methodologies employed in the literature.

General Procedure for the Synthesis of Quinoline Sulfonyl Chlorides

This protocol is adapted from the synthesis of related quinoline sulfonyl chlorides.[3]

  • Sulfonation: Quinoline is treated with an excess of chlorosulfonic acid at a controlled temperature. The reaction is typically stirred for several hours to ensure complete sulfonation.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Work-up and Isolation: The reaction mixture is carefully quenched with ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

General Procedure for the Formation of Quinoline Sulfonamides

This protocol describes a typical reaction of a quinoline sulfonyl chloride with an amine to form a sulfonamide.[4]

  • Reaction Setup: The quinoline sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Addition of Amine: The desired amine, along with a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, is added to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Visualization of Reactivity Principles

The following diagrams illustrate the underlying electronic factors that lead to the differential reactivity of the 6- and 7-sulfonyl chloride isomers.

G Electronic Influence on Reactivity cluster_6 Quinoline-6-sulfonyl Chloride cluster_7 Quinoline-7-sulfonyl Chloride pos6 Position 6 (meta) effect6 Primarily Inductive Effect (-I) pos6->effect6 reactivity6 Lower Electrophilicity Less Reactive effect6->reactivity6 pos7 Position 7 (para) effect7 Stronger Resonance (-M) and Inductive (-I) Effects pos7->effect7 reactivity7 Higher Electrophilicity More Reactive effect7->reactivity7 quinoline Quinoline Nitrogen (Electron-Withdrawing) quinoline->pos6 Weaker Influence quinoline->pos7 Stronger Influence

Caption: Comparative electronic effects on 6- and 7-positions.

G Experimental Workflow: Sulfonamide Formation start Quinoline-X-sulfonyl Chloride (X = 6 or 7) dissolve Dissolve in Aprotic Solvent start->dissolve add_reagents Add Amine and Base dissolve->add_reagents react Reaction (Stirring at controlled temp.) add_reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify product Quinoline-X-sulfonamide purify->product

Caption: A typical workflow for synthesizing quinoline sulfonamides.

Conclusion

References

The Quest for Novel Drug Scaffolds: A Comparative Guide to Alternatives for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery. The compound 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has emerged as a valuable building block, particularly in the development of activators for the M2 isoform of pyruvate kinase (PKM2), a key target in cancer metabolism. However, the exploration of alternative heterocyclic sulfonyl chlorides is essential for expanding chemical diversity, improving potency and selectivity, and overcoming potential liabilities. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to inform the design and synthesis of next-generation therapeutic agents.

Introduction to the Core Scaffold and Its Alternatives

The this compound scaffold has proven effective in generating potent activators of PKM2.[1] These compounds allosterically bind to the enzyme, promoting its active tetrameric state and reprogramming cancer cell metabolism. The exploration of alternatives is driven by the desire to modulate pharmacological properties, explore new binding interactions, and identify novel intellectual property. This guide will focus on a selection of promising heterocyclic sulfonyl chloride alternatives, including tetrahydroisoquinolines and other related scaffolds.

Comparative Performance of Sulfonamide Derivatives

The following tables summarize the in vitro activity of sulfonamide derivatives synthesized from this compound and its alternatives. The data highlights the potency of these compounds in activating PKM2 or inhibiting other relevant kinase targets.

Table 1: In Vitro Activity of N,N'-Diarylsulfonamide PKM2 Activators

Compound IDStructureAC50 (nM)[2]Max Response (%)[2]Solubility (µg/mL)[2]
55 Substituted N,N'-diarylsulfonamide43847.3
56 Substituted N,N'-diarylsulfonamide99845.7
58 Substituted N,N'-diarylsulfonamide388251.2

Note: These N,N'-diarylsulfonamides, while not direct derivatives of the target quinolinone, represent a well-characterized class of PKM2 activators and serve as a benchmark for potency.

Table 2: In Vitro Activity of Tetrahydroisoquinoline-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)[3]
GM-3-13 Anti-angiogenesis5.44
GM-3-18 KRas (Colon Cancer Cell Lines)0.9 - 10.7
GM-3-121 Anti-angiogenesis1.72
GM-3-121 MCF-7 (Breast Cancer)0.43 µg/mL
GM-3-121 MDA-MB-231 (Breast Cancer)0.37 µg/mL
GM-3-121 Ishikawa (Endometrial Cancer)0.01 µg/mL

Note: The tetrahydroisoquinoline scaffold is a versatile core for various kinase inhibitors, demonstrating the potential of this alternative scaffold in targeting different pathways.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Metabolism (e.g., Serine Synthesis) Glycolysis->Biosynthesis Shunting of Intermediates Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Activation PKM2_dimer->Biosynthesis Favors Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Activator 2-Oxo-1,2,3,4-tetrahydroquinoline-6- sulfonamide Derivatives & Alternatives Activator->PKM2_tetramer

Caption: PKM2 Signaling Pathway and Point of Intervention.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Heterocyclic Precursor Sulfonation Sulfonation Start->Sulfonation Chlorination Chlorination Sulfonation->Chlorination Sulfonyl_Chloride Heterocyclic Sulfonyl Chloride Chlorination->Sulfonyl_Chloride Coupling Sulfonamide Coupling Sulfonyl_Chloride->Coupling Amine Amine/Aniline Library Amine->Coupling Final_Compound Final Sulfonamide Library Coupling->Final_Compound Enzyme_Assay In Vitro PKM2 Activation Assay (or Kinase Inhibition Assay) Final_Compound->Enzyme_Assay Cell_Assay Cell-Based Proliferation/ Metabolism Assays Enzyme_Assay->Cell_Assay Data_Analysis Data Analysis (AC50/IC50) Cell_Assay->Data_Analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound involves a two-step process starting from 1,2,3,4-tetrahydroquinolin-2-one.[4]

  • Sulfonation: To a cooled (0 °C) solution of 1,2,3,4-tetrahydroquinolin-2-one in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

  • Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired sulfonyl chloride. The reaction is typically heated to ensure complete conversion.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Sulfonamide Synthesis

The synthesized sulfonyl chloride is a versatile intermediate for the preparation of a diverse library of sulfonamides.[5][6]

  • Reaction Setup: To a solution of the desired amine or aniline in a suitable solvent (e.g., dichloromethane or pyridine), this compound (or an alternative heterocyclic sulfonyl chloride) is added, often in the presence of a base such as triethylamine or pyridine to scavenge the generated HCl.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final sulfonamide product is then purified by column chromatography or recrystallization.

In Vitro PKM2 Activation Assay

The potency of the synthesized compounds as PKM2 activators can be determined using a lactate dehydrogenase (LDH)-coupled enzyme assay.[7][8]

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human PKM2, phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), NADH, and lactate dehydrogenase in a suitable buffer.

  • Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the rate of pyruvate formation by PKM2.

  • Data Analysis: The half-maximal activation concentration (AC50) values are determined by plotting the percentage of enzyme activation against the compound concentration and fitting the data to a dose-response curve.

Bioisosteric Replacements and Scaffold Hopping

The concept of bioisosterism provides a rational approach to designing alternatives to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.[9] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Table 3: Potential Bioisosteric Replacements for the Tetrahydroquinoline Scaffold

Original ScaffoldPotential BioisosteresRationale
2-Oxo-1,2,3,4-tetrahydroquinoline1,2,3,4-TetrahydroisoquinolineAltered hydrogen bonding pattern and vector of substitution.[10]
2,3-Dihydro-1H-inden-1-oneRemoval of the lactam nitrogen to probe its importance in binding.
Benzofuran-2(3H)-oneReplacement of the nitrogen with an oxygen atom to modify electronic properties.
Thieno[3,2-b]pyrroleAromatic heterocyclic core with different electronic and steric properties.

Scaffold hopping, a more drastic modification, involves replacing the entire core scaffold with a structurally different moiety that maintains the key pharmacophoric features. This strategy can lead to the discovery of novel chemical series with improved properties.

Conclusion

While this compound remains a valuable starting material for the synthesis of PKM2 activators, the exploration of alternative heterocyclic sulfonyl chlorides, such as those based on the tetrahydroisoquinoline scaffold, offers exciting opportunities for drug discovery. The comparative data presented in this guide highlights the potential of these alternative scaffolds to yield potent modulators of various biological targets. By employing rational design strategies, including bioisosteric replacement and scaffold hopping, researchers can expand the chemical space and increase the probability of discovering novel drug candidates with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein serve as a practical resource for the synthesis and evaluation of these promising new classes of compounds.

References

A Comparative Guide to the Synthesis of Functionalized Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access functionalized tetrahydroquinolines is, therefore, a topic of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative overview of the most prominent synthetic strategies, complete with experimental data and detailed protocols for key methods.

Overview of Synthetic Strategies

The synthesis of functionalized tetrahydroquinolines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the direct reduction of pre-functionalized quinolines, cycloaddition reactions, domino or cascade reactions, and various named reactions historically used for quinoline synthesis that can be adapted for their saturated counterparts.

Comparison of Key Synthetic Routes

Synthetic RouteGeneral DescriptionKey Reagents/CatalystsYieldsStereoselectivityKey AdvantagesLimitations
Reduction of Quinolines A straightforward approach involving the reduction of a pre-synthesized quinoline ring.Catalytic hydrogenation (e.g., Pd/C, PtO2), transfer hydrogenation (e.g., Hantzsch ester), dissolving metal reduction (e.g., Na/EtOH), metal hydrides (e.g., NaBH4).[1][2]Generally high (often >90%)Can be highly enantioselective with chiral catalysts or reagents.[3][4]Wide substrate scope, reliable, and often high-yielding.Requires the prior synthesis of the quinoline precursor, which can be multi-step.
Povarov Reaction A [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene (dienophile). Often performed as a one-pot, three-component reaction.[5][6][7][8][9]Lewis or Brønsted acids (e.g., BF3·OEt2, InCl3, I2).[6]Moderate to excellent (49-93%).[6]Can be made diastereoselective and enantioselective with chiral catalysts.High atom economy, rapid construction of molecular complexity from simple starting materials.[5][6]The scope of the alkene component can be limited, often requiring electron-rich olefins.[10]
Domino Reactions Multi-step sequences where subsequent reactions occur in a single pot without the isolation of intermediates. Can involve reduction, cyclization, and other transformations.[11]Varies depending on the specific sequence (e.g., Pd/C for reduction-cyclization).[11]Often high (65-98%).[11]Can be designed to be stereoselective.High efficiency, reduces purification steps, and can lead to complex products in a single operation.[11]The development of new domino sequences can be challenging and substrate-specific.
Organocatalytic Asymmetric Synthesis Utilizes small, chiral organic molecules to catalyze the enantioselective formation of tetrahydroquinolines.[12][13][14]Chiral phosphoric acids, prolinol ethers, cinchona alkaloids.[1][12][14]Good to excellent (up to 99%).[1][12]High enantioselectivity (often >90% ee).[1][12]Avoids the use of metals, often proceeds under mild conditions, provides access to enantiopure products.[14]Catalyst loading can sometimes be high, and substrate scope may be limited.
Skraup-Doebner-von Miller Reaction A classic method involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[15][16][17][18]Strong acids (e.g., H2SO4, HCl) and often an oxidizing agent.[2][15]Variable, can be low due to polymerization.[18]Not inherently stereoselective.Uses readily available starting materials.Harsh reaction conditions, often low yields, and lack of stereocontrol.[18]
Friedländer Annulation The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[19][20][21][22]Acid or base catalysis.[20][21]Generally good.Not inherently stereoselective.A straightforward and versatile method for quinoline synthesis, which can be followed by reduction.[21]Requires the synthesis of the 2-aminoaryl carbonyl precursor.
Combes Quinoline Synthesis The acid-catalyzed condensation of an aniline with a β-diketone.[23][24][25][26]Strong acids (e.g., H2SO4).[24][25]Generally good.Not inherently stereoselective.Utilizes readily available β-diketones.Can lead to regioisomeric mixtures with unsymmetrical β-diketones.[25]

Experimental Protocols

Synthesis of a 2,4-Disubstituted Tetrahydroquinoline via a Three-Component Povarov Reaction

This protocol is a representative example of the Povarov reaction, which allows for the rapid assembly of the tetrahydroquinoline core from simple starting materials.[6]

Reaction: Aniline + Benzaldehyde + N-Vinylpyrrolidinone → 2-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline

Procedure: To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) is added indium(III) chloride (10 mol%). The mixture is stirred at room temperature for 10 minutes. N-vinylpyrrolidinone (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 6-8 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired tetrahydroquinoline derivative.

Expected Yield: 85-95%

Synthesis of 1,2,3,4-Tetrahydroquinoline by Reduction of Quinoline

This protocol describes a standard catalytic hydrogenation of quinoline to produce the parent tetrahydroquinoline.[2]

Reaction: Quinoline + H₂ → 1,2,3,4-Tetrahydroquinoline

Procedure: A solution of quinoline (10 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution. The vessel is sealed and purged with hydrogen gas, and then pressurized to 3-4 atm of H₂. The mixture is stirred vigorously at room temperature for 12-24 hours. After the reaction is complete (monitored by GC-MS or TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give 1,2,3,4-tetrahydroquinoline.

Expected Yield: >95%

Mandatory Visualizations

Synthetic_Routes_to_Tetrahydroquinolines cluster_cycloaddition Cycloaddition Routes cluster_reduction Reductive Routes cluster_named Named Reactions (followed by reduction) cluster_domino Domino/Cascade Routes Povarov Reaction Povarov Reaction Functionalized Tetrahydroquinolines Functionalized Tetrahydroquinolines Povarov Reaction->Functionalized Tetrahydroquinolines [4+2] ortho-Quinone Methide Annulation ortho-Quinone Methide Annulation ortho-Quinone Methide Annulation->Functionalized Tetrahydroquinolines [4+2] Quinoline Reduction Quinoline Reduction Quinoline Reduction->Functionalized Tetrahydroquinolines Reduction Skraup-Doebner-von Miller Skraup-Doebner-von Miller Skraup-Doebner-von Miller->Functionalized Tetrahydroquinolines Friedländer Annulation Friedländer Annulation Friedländer Annulation->Functionalized Tetrahydroquinolines Combes Synthesis Combes Synthesis Combes Synthesis->Functionalized Tetrahydroquinolines Domino Reactions Domino Reactions Domino Reactions->Functionalized Tetrahydroquinolines

Caption: Overview of major synthetic pathways to functionalized tetrahydroquinolines.

Povarov_Reaction_Workflow Aniline Aniline Imine Formation Imine Formation Aniline->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Imine Formation->Cycloaddition Tetrahydroquinoline Tetrahydroquinoline Cycloaddition->Tetrahydroquinoline

Caption: General workflow of the three-component Povarov reaction.

This guide provides a foundational understanding of the key synthetic strategies available for the preparation of functionalized tetrahydroquinolines. The choice of a particular method will depend on various factors, including the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. For drug development professionals, the scalability and efficiency of a given route will also be a critical consideration.

References

A Comparative Guide to Bioisosteres of the 2-Oxo-Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural and electronic properties make it an attractive starting point for drug discovery campaigns targeting a wide array of protein classes. However, optimization of lead compounds often requires fine-tuning of physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and off-target effects. Bioisosteric replacement is a powerful strategy to address these challenges by substituting a part of the molecule with a structurally different but functionally similar group.

This guide provides a comparative overview of selected bioisosteres for the 2-oxo-tetrahydroquinoline scaffold, presenting available experimental data to facilitate informed decisions in drug design and development.

Aza-Bioisosteres: The Case of 2-Oxo-tetrahydro-1,8-naphthyridine

One of the most direct and effective bioisosteric modifications of the 2-oxo-tetrahydroquinoline core is the introduction of a nitrogen atom into the carbocyclic ring, creating an aza-derivative. A notable example is the 2-oxo-tetrahydro-1,8-naphthyridine scaffold, which has been successfully employed to improve the metabolic stability of protein farnesyltransferase (PFT) inhibitors.

Rationale for Bioisosteric Replacement

The tetrahydroquinoline core of certain PFT inhibitors was found to be susceptible to cytochrome P450-mediated metabolism, leading to rapid clearance and poor pharmacokinetic profiles.[1] The introduction of a nitrogen atom at the 8-position to form the 2-oxo-tetrahydro-1,8-naphthyridine scaffold was hypothesized to alter the electronic properties of the ring system, potentially reducing its susceptibility to oxidative metabolism.[1]

Comparative Biological Data

The following table summarizes the in vitro potency and metabolic stability of a parent 2-oxo-tetrahydroquinoline PFT inhibitor and its 2-oxo-tetrahydro-1,8-naphthyridine bioisostere.

ScaffoldCompound IDTargetIC50 (nM)Metabolic Stability (% remaining after 1h in human liver microsomes)
2-Oxo-tetrahydroquinoline1 Malarial PFT~50<10%
2-Oxo-tetrahydro-1,8-naphthyridine18 Malarial PFT965%
2-Oxo-tetrahydro-1,8-naphthyridine20 Malarial PFT575%

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(2), 494-497.[1][2]

As the data indicates, the 2-oxo-tetrahydro-1,8-naphthyridine bioisosteres (18 and 20 ) not only retained but significantly improved the inhibitory potency against malarial PFT compared to the parent tetrahydroquinoline compound (1 ).[1] More importantly, the metabolic stability in human liver microsomes was dramatically enhanced, demonstrating the success of this bioisosteric replacement strategy.[1]

Signaling Pathway and Experimental Workflow

PFT_inhibition FPP Farnesyl Pyrophosphate PFT Protein Farnesyltransferase (PFT) FPP->PFT Protein Protein (e.g., Ras) Protein->PFT Farnesylated_Protein Farnesylated Protein PFT->Farnesylated_Protein Farnesylation Membrane Cell Membrane Farnesylated_Protein->Membrane Membrane Localization Signaling Downstream Signaling Membrane->Signaling Inhibitor PFT Inhibitor (e.g., 2-Oxo-tetrahydroquinoline or bioisostere) Inhibitor->PFT Inhibition

Figure 1: Simplified signaling pathway of protein farnesylation and its inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification pft_assay PFT Inhibition Assay purification->pft_assay metabolic_assay Metabolic Stability Assay purification->metabolic_assay ic50 IC50 Determination pft_assay->ic50 stability Half-life Calculation metabolic_assay->stability

Figure 2: General experimental workflow for synthesis and evaluation of PFT inhibitors.

Other Potential Bioisosteres

While direct comparative data for the 2-oxo-tetrahydroquinoline scaffold is limited, several other heterocyclic systems are commonly employed as bioisosteres for lactam-containing scaffolds and warrant consideration.

Triazoles, Oxazoles, and Thiazoles

These five-membered aromatic heterocycles are frequently used as bioisosteric replacements for amide and lactam functionalities. They can mimic the hydrogen bonding capabilities and dipole moment of the amide bond while often offering improved metabolic stability and synthetic tractability. The nitrogen atoms in triazoles, and the heteroatoms in oxazoles and thiazoles, can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the lactam.

Saturated and sp³-Rich Scaffolds: 3,5-Methanobenzo[b]azepines

In a move away from flat aromatic systems, sp³-rich scaffolds are gaining traction as bioisosteres to improve solubility and other physicochemical properties. 3,5-Methanobenzo[b]azepines have been proposed as sp³-rich isosteres of quinolones.[3][4] This type of rigid, non-planar scaffold could be a valuable bioisostere for the 2-oxo-tetrahydroquinoline core, particularly in cases where interactions with the protein target are sensitive to the three-dimensional shape of the ligand.

Experimental Protocols

Protein Farnesyltransferase (PFT) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate. A common method involves a scintillation proximity assay (SPA).

Materials:

  • Recombinant PFT enzyme

  • [³H]-Farnesyl pyrophosphate

  • Biotinylated peptide substrate (e.g., biotin-KRAS-CVIM)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the test compound solution, recombinant PFT enzyme, and the biotinylated peptide substrate.

  • Initiate the reaction by adding [³H]-FPP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add streptavidin-coated SPA beads to the wells.

  • Incubate to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay assesses the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile containing an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the rate of disappearance of the parent compound.

Conclusion

The 2-oxo-tetrahydro-1,8-naphthyridine scaffold stands out as a validated and highly effective bioisostere for the 2-oxo-tetrahydroquinoline core, particularly for improving metabolic stability while maintaining or enhancing biological activity. While direct comparative data for other potential bioisosteres like triazoles, oxazoles, thiazoles, and sp³-rich scaffolds are less readily available for this specific scaffold, they represent rational and widely used strategies in medicinal chemistry for lactam-containing molecules. The choice of a particular bioisostere will ultimately depend on the specific goals of the drug discovery program, including the desired property improvements and the synthetic feasibility. This guide provides a starting point for researchers to explore these possibilities in their efforts to develop novel and improved therapeutics based on the 2-oxo-tetrahydroquinoline scaffold.

References

A Comparative Guide to Pentafluorophenyl Sulfonate Esters and Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents for constructing sulfonamide linkages is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. Two prominent classes of reagents for this purpose are pentafluorophenyl (PFP) sulfonate esters and sulfonyl chlorides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

At a Glance: Key Differences

FeaturePentafluorophenyl (PFP) Sulfonate EstersSulfonyl Chlorides
Reactivity Less reactive; often require elevated temperatures and a base for sulfonamide formation.[1]Highly reactive; readily react with amines, often at room temperature or below.[2]
Stability Generally high; considered "shelf-stable" and can be stored at room temperature without special precautions.Stability varies; many, especially heterocyclic sulfonyl chlorides, are unstable and may decompose upon storage.
Handling Easier to handle due to higher stability.Often require fresh preparation or careful storage at low temperatures.
Chemoselectivity Higher potential for chemoselective reactions due to their attenuated reactivity.Lower chemoselectivity due to high reactivity.
Substrate Scope Broad, particularly useful for unstable heterocyclic systems.Broad, but can be limited by the instability of the sulfonyl chloride itself.[3]

Performance in Sulfonamide Synthesis: A Data-Driven Comparison

The following tables summarize experimental data for the synthesis of sulfonamides using both PFP sulfonate esters and sulfonyl chlorides, highlighting the typical yields and reaction conditions.

Table 1: Synthesis of Heterocyclic Sulfonamides using Pentafluorophenyl Sulfonate Esters

PFP Sulfonate EsterAmineProductYield (%)
Pyridine-2-sulfonyl-OPFPBenzylamineN-Benzylpyridine-2-sulfonamide95
Pyridine-2-sulfonyl-OPFPMorpholine2-(Morpholinosulfonyl)pyridine98
Pyrimidine-2-sulfonyl-OPFPBenzylamineN-Benzylpyrimidine-2-sulfonamide96
Pyrimidine-2-sulfonyl-OPFPMorpholine2-(Morpholinosulfonyl)pyrimidine94
5-Methyl-1,3,4-thiadiazole-2-sulfonyl-OPFPBenzylamineN-Benzyl-5-methyl-1,3,4-thiadiazole-2-sulfonamide98
5-Methyl-1,3,4-thiadiazole-2-sulfonyl-OPFPMorpholine2-(Morpholinosulfonyl)-5-methyl-1,3,4-thiadiazole95
Benzothiazole-2-sulfonyl-OPFPBenzylamineN-Benzylbenzothiazole-2-sulfonamide99
Benzothiazole-2-sulfonyl-OPFPMorpholine2-(Morpholinosulfonyl)benzothiazole98

OPFP = Pentafluorophenyl

Table 2: Synthesis of Sulfonamides using Sulfonyl Chlorides [2][4]

Sulfonyl ChlorideAmineProductYield (%)
Tosyl chlorideN-(trimethylsilyl)anilineN-Phenyltosylamide98
Tosyl chlorideN-(trimethylsilyl)dibenzylamineN,N-Dibenzyltosylamide99
Dansyl chlorideN-(trimethylsilyl)morpholineDansyl morpholide99
4-Carboxybenzenesulfonyl chlorideN-(trimethylsilyl)aniline4-Carboxy-N-phenylbenzenesulfonamide97
Pyrimidine-2-sulfonyl chlorideBenzylamineN-Benzylpyrimidine-2-sulfonamide94

Reactivity and Stability: A Deeper Dive

Reactivity: Sulfonyl chlorides are significantly more reactive electrophiles than PFP sulfonate esters. In a competitive experiment where a mixture of a PFP sulfonate ester and a sulfonyl chloride were reacted with an amine at 0 °C, the sulfonyl chloride reacted to form the corresponding sulfonamide, while the PFP sulfonate ester was largely recovered unreacted.[1] This difference in reactivity allows for chemoselective transformations where a more reactive functional group can be targeted in the presence of a PFP sulfonate ester.

Stability: The enhanced stability of PFP sulfonate esters is a major advantage, particularly when working with electron-deficient heterocyclic systems. Many heterocyclic sulfonyl chlorides are prone to decomposition, often through the extrusion of sulfur dioxide, necessitating their immediate use after preparation. In contrast, PFP sulfonate esters are typically stable solids that can be stored for extended periods at room temperature. For instance, pyridine-2-sulfonyl chloride is only moderately stable and requires storage at low temperatures, whereas its corresponding PFP sulfonate ester is highly stable.

Experimental Protocols

Synthesis of N-Benzyl-4,6-dimethylpyrimidine-2-sulfonamide from the corresponding Sulfonyl Chloride[5]
  • Preparation of the Sulfonyl Chloride: 4,6-Dimethyl-2-mercaptopyrimidine (0.701 g, 5 mmol) is stirred in a mixture of 25 mL of CH₂Cl₂ and 25 mL of 1 M HCl containing 25 wt % CaCl₂ in a 125-mL Erlenmeyer flask for 10 minutes at -30 to -25 °C.

  • Oxidation: 5.25% aqueous sodium hypochlorite (NaOCl, 15 mL, 11.25 mmol) is added dropwise over 10 minutes, maintaining the temperature between -30 and -25 °C. The mixture is stirred for an additional 10 minutes.

  • Work-up of Sulfonyl Chloride: The layers are separated, and the aqueous layer is extracted with 10 mL of CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude sulfonyl chloride.

  • Sulfonamide Formation: The crude sulfonyl chloride is dissolved in 25 mL of CH₂Cl₂ and cooled to 0 °C. Benzylamine (0.536 g, 5 mmol) is added, and the solution is stirred for 30 minutes at 0 °C.

  • Final Work-up and Purification: The solution is washed with 1 M phosphoric acid, water, and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by chromatography to afford N-benzyl-4,6-dimethylpyrimidine-2-sulfonamide.

General Procedure for the Synthesis of Sulfonamides from Heterocyclic Pentafluorophenyl Sulfonate Esters[3]
  • Reaction Setup: To a solution of the heterocyclic pentafluorophenyl sulfonate ester (1.0 equiv) in acetonitrile (CH₃CN), the desired amine (1.1 equiv) is added at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with simple primary and secondary amines are typically complete within 1 hour.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure sulfonamide.

Visualizing the Synthetic Choice: A Decision Pathway

The selection between a PFP sulfonate ester and a sulfonyl chloride can be guided by the stability of the required sulfonating agent and the desired reaction conditions. The following diagram illustrates a logical workflow for making this choice.

G Choosing a Sulfonating Agent start Start: Need to Synthesize a Sulfonamide stability_check Is the required sulfonyl chloride commercially available and stable? start->stability_check use_sulfonyl_chloride Use Sulfonyl Chloride stability_check->use_sulfonyl_chloride Yes prepare_sulfonyl_chloride Prepare sulfonyl chloride and use immediately stability_check->prepare_sulfonyl_chloride No chemoselectivity_needed Is chemoselectivity a concern (e.g., presence of other nucleophiles)? use_sulfonyl_chloride->chemoselectivity_needed prepare_sulfonyl_chloride->chemoselectivity_needed chemoselectivity_needed->use_sulfonyl_chloride No use_pfp_ester Use Pentafluorophenyl Sulfonate Ester chemoselectivity_needed->use_pfp_ester Yes

Caption: A decision-making flowchart for selecting between a sulfonyl chloride and a PFP sulfonate ester.

Conclusion

Both pentafluorophenyl sulfonate esters and sulfonyl chlorides are effective reagents for the synthesis of sulfonamides. Sulfonyl chlorides offer high reactivity, leading to rapid reaction times. However, their utility can be hampered by their instability, particularly in the case of electron-deficient heterocyclic derivatives.

Pentafluorophenyl sulfonate esters, in contrast, provide a stable and easy-to-handle alternative. Their attenuated reactivity, while requiring slightly more forcing conditions for sulfonamide formation, can be advantageous for achieving chemoselectivity in complex molecules. For syntheses involving unstable sulfonyl chlorides or requiring a robust, storable sulfonating agent, PFP sulfonate esters represent a superior choice. The selection of the appropriate reagent should, therefore, be guided by a careful consideration of the stability of the sulfonating agent, the reactivity of the amine, and the overall synthetic strategy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Core Safety and Handling Principles

This compound belongs to the sulfonyl chloride class of compounds. These are reactive chemicals that require careful handling. The primary hazards stem from their reactivity, particularly with water and other nucleophiles.[1]

Key Hazards:

  • Corrosivity: Can cause severe burns to the skin, eyes, and respiratory tract.[1]

  • Reactivity with Water: Reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be vigorous.[1][2]

  • Hazardous Decomposition: Decomposition can release toxic fumes, including hydrogen chloride, carbon monoxide, and oxides of sulfur and nitrogen.[1]

A full suite of Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1]

Hazard and Incompatibility Summary

Proper segregation and handling of chemical waste are paramount. The following table summarizes crucial data regarding the hazards and incompatibilities of sulfonyl chlorides, which should be applied to this compound.

Hazard CategoryDescriptionCitation
Primary Hazards Corrosive, Water-Reactive[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, amines, alcohols.[1][2][1][2]
Reaction with Water Exothermic reaction producing corrosive acids.[1][2]
Spill Response Absorb with inert, non-combustible material (e.g., sand, vermiculite). Do not use water or combustible materials like sawdust.[3][4]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of the waste. Two distinct procedures for residual and bulk quantities are outlined below.

Disposal of Residual Quantities (e.g., from cleaning glassware)

This procedure is intended for dilute solutions or trace amounts of the compound.

Methodology:

  • Preparation: In a certified chemical fume hood, prepare a large beaker containing a saturated sodium bicarbonate solution. Place this beaker in an ice bath and begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[5]

  • Slow Addition: Carefully and slowly, add the solution containing residual this compound to the cold, stirred basic solution in a dropwise manner.[1][5] CAUTION: This quenching reaction is exothermic and will generate gas (carbon dioxide). The rate of addition must be carefully controlled to prevent excessive foaming and a rapid increase in temperature.[1]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[1][5]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.[1][5]

  • Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) office.[5]

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[5]

Methodology:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[5]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS office. All waste must be handled in accordance with local, state, and federal regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Assessment cluster_residual Residual Quantities cluster_bulk Bulk Quantities Start Assess Quantity of This compound Waste Prep Prepare cold, stirred sodium bicarbonate solution in a fume hood. Start->Prep Residual Quantity (e.g., from glassware) Segregate Segregate as 'Halogenated Organic Waste'. Do not neutralize. Start->Segregate Bulk Quantity Add Slowly add waste to base. Control exotherm and gas evolution. Prep->Add Stir Stir for 30-60 minutes after addition is complete. Add->Stir Verify Verify pH is neutral or slightly basic (7-9). Stir->Verify Dispose_Aq Dispose of as 'Aqueous Hazardous Waste'. Verify->Dispose_Aq Label Ensure container is sealed and properly labeled with chemical name and hazards. Segregate->Label Dispose_Bulk Dispose via institutional EHS as hazardous waste. Label->Dispose_Bulk

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS RN: 66657-42-9). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 66657-42-9[1][2]

  • Molecular Formula: C₉H₈ClNO₃S[3]

  • Physical Form: Solid[2]

Hazard Identification and Classification

This compound is classified as an irritant and is harmful.[4] It is crucial to handle this chemical with extreme care due to its hazardous properties.

Hazard StatementDescription
H302Harmful if swallowed.[5]
H314Causes severe skin burns and eye damage.[5][6]
H335May cause respiratory irritation.[5]

As a sulfonyl chloride, it is also expected to be sensitive to moisture and may release toxic gases upon reaction with water or alcohols.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[8]Protects against splashes of the corrosive material.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents severe skin burns upon contact. Thicker gloves generally offer better protection.[9]
Body Protection Chemical-resistant lab coat or apron with long sleeves.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation or spills, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[8][10]Prevents inhalation of corrosive vapors and irritating dust.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_emergency Locate Emergency Equipment (Spill Kit, Eyewash, Safety Shower) prep_materials->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere (if required) and in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid Segregate Solid Waste into Labeled Hazardous Waste Container cleanup_wash->disposal_solid Proceed to Disposal disposal_collection Arrange for Professional Hazardous Waste Collection disposal_solid->disposal_collection disposal_liquid Neutralize and Segregate Liquid Waste into Labeled Hazardous Waste Container disposal_liquid->disposal_collection

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Storage:

  • Store in a dry, cool, and well-ventilated area designated for corrosive materials.[10]

  • Keep containers tightly closed to prevent moisture contact.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials or water.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in compatible, properly sealed, and clearly labeled hazardous waste containers. The label should include the full chemical name and associated hazards (Corrosive, Harmful).

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not dispose of down the drain.[10] Uncleaned containers should be treated as the product itself.

References

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Retrosynthesis Analysis

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2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.